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1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Documentation Hub

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  • Product: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
  • CAS: 1344362-49-7

Core Science & Biosynthesis

Foundational

Chemo-Structural Analysis and Synthetic Utility of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

[1] Document Type: Technical Monograph & Synthetic Guide Subject: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS Registry Number: (Analogous to 45791-36-4 for the 4-bromo congener) Primary Application: Chiral Inte...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Type: Technical Monograph & Synthetic Guide Subject: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS Registry Number: (Analogous to 45791-36-4 for the 4-bromo congener) Primary Application: Chiral Intermediate / Medicinal Chemistry Scaffold[1]

Executive Summary & Structural Logic

This guide provides an in-depth technical analysis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine , a specialized chiral building block used in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple phenethylamines, this molecule is an


-methylbenzylamine  derivative.[1] Its structural architecture combines a lipophilic, sterically demanding core with a chiral amine handle, making it a critical scaffold for synthesizing kinase inhibitors, GPCR ligands, and CNS-active agents.[1]
Structural Deconstruction

The molecule is defined by three pharmacophoric features that dictate its reactivity and binding potential:

  • Chiral Amine Handle (

    
    -Methylbenzylamine):  The C1-aminoethyl group creates a chiral center directly attached to the aromatic ring.[1] This provides a rigid anchor for hydrogen bonding within receptor pockets, distinct from the more flexible ethyl chain of phenethylamines.
    
  • 3-Bromo Substituent: A halogen bond donor and steric blocker. It occupies the meta position, often exploited to fill hydrophobic pockets or block metabolic oxidation at the ring.

  • 4-Isopropoxy Group: A bulky, electron-donating alkoxy group.[1] The isopropyl moiety increases lipophilicity (LogP) and provides significant steric bulk compared to a methoxy group, influencing the molecule's metabolic stability and receptor selectivity.

Physicochemical Profile (Predicted)

The following data points are essential for formulation and synthesis planning.

PropertyValue (Predicted)Significance
Formula C

H

BrNO
Core stoichiometry.[1]
Molar Mass 258.16 g/mol Fragment-compliant (<300 Da).[1]
LogP ~2.8 - 3.2Moderate lipophilicity; CNS penetrant.[1]
pKa (Conj. Acid) ~9.5Basic amine; exists as cation at physiological pH.
H-Bond Donors 1 (NH

)
Primary interaction point.[1]
H-Bond Acceptors 2 (N, O)Ether oxygen is a weak acceptor.[1]

Retrosynthetic Analysis & Pathway Design[1]

To synthesize this molecule with high fidelity, we employ a Convergent Retrosynthesis . The strategic disconnection occurs at the C-N bond (via reductive amination) and the O-Alkyl bond (via Williamson ether synthesis).[1]

Strategic Pathway (Graphviz Visualization)

Retrosynthesis Figure 1: Retrosynthetic Disconnection of the Target Benzylamine Target Target Molecule 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Imine Intermediate Ketimine Species Imine->Target Reductive Amination (NaBH3CN / NH4OAc) Ketone Precursor 1 3-Bromo-4-isopropoxyacetophenone Ketone->Imine Condensation (NH3 / Ti(OiPr)4) Phenol Starting Material A 3-Bromo-4-hydroxyacetophenone Phenol->Ketone Williamson Ether Synthesis (K2CO3 / DMF) AlkylHalide Reagent B 2-Bromopropane (Isopropyl Bromide) AlkylHalide->Ketone

Experimental Protocols: Synthesis & Validation

The following protocols are designed for a 10 mmol scale . They prioritize yield and purity over speed, utilizing self-validating checkpoints (TLC/LC-MS).

Phase 1: Etherification (Synthesis of the Ketone Core)

Objective: Functionalize 3-Bromo-4-hydroxyacetophenone with the isopropyl group.[1]

  • Setup: Charge a round-bottom flask with 3-Bromo-4-hydroxyacetophenone (2.15 g, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.76 g, 20 mmol). Stir for 15 minutes at room temperature to form the phenoxide anion. Checkpoint: Solution should turn yellow/orange.
    
  • Alkylation: Add 2-Bromopropane (1.4 mL, 15 mmol) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).[1]
  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
Phase 2: Titanium-Mediated Reductive Amination

Objective: Convert the ketone to the primary amine without over-alkylation.[1] We utilize Titanium(IV) Isopropoxide to facilitate imine formation and scavenge water, preventing hydrolysis [1].[1][2]

  • Imine Formation:

    • In a dry flask under

      
      , dissolve the Phase 1 Ketone (2.57 g, 10 mmol) in anhydrous Ammonia (7N in MeOH, 10 mL) or use 
      
      
      
      (5 eq) in Methanol.
    • Add Titanium(IV) Isopropoxide (

      
      , 5.9 mL, 20 mmol).
      
    • Stir at room temperature for 12 hours.

    • Mechanistic Insight: The Ti species acts as a Lewis acid, activating the carbonyl and trapping water, pushing the equilibrium toward the imine.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (

      
      , 0.57 g, 15 mmol) portion-wise. (Note: 
      
      
      
      is an alternative if functional group tolerance is an issue, but
      
      
      is sufficient here).
    • Stir for 3 hours, allowing it to warm to room temperature.

  • Quench & Purification:

    • Quench by adding 2M

      
       (20 mL). A white precipitate (
      
      
      
      ) will form.
    • Filter through a Celite pad.

    • Acid-Base Extraction: Acidify filtrate (1M HCl) to pull the amine into the aqueous layer.[1] Wash organic layer (removes unreacted ketone). Basify aqueous layer (pH > 12) with NaOH. Extract amine into DCM.

    • Yield Expectation: 75-85%.

Reaction Mechanism Visualization

Mechanism Figure 2: Titanium-Mediated Reductive Amination Mechanism Ketone Ketone (Electrophile) TiComplex Activated Ti-Complex Ketone->TiComplex Ti(OiPr)4 Lewis Acid Activation Imine Imine Intermediate (C=N Bond) TiComplex->Imine NH3 Addition -H2O (Trapped by Ti) Amine Target Amine (Racemic) Imine->Amine Hydride Transfer (NaBH4)

[1]

Chiral Resolution & Stereochemistry

The synthesis described above yields a racemic mixture (1:1 R/S). For biological assays, enantiomeric purity is often required.

  • Chemical Resolution: Use (S)-Mandelic Acid or (L)-Tartaric Acid .[1] The diastereomeric salts will have different solubilities in ethanol/water, allowing separation by fractional crystallization [2].

  • Enzymatic Synthesis (Alternative): Use an

    
    -Transaminase (Amine Transaminase) with Isopropylamine as the amine donor.[1] This can yield >99% ee of the (R)- or (S)-amine depending on the specific enzyme variant selected [3].[1]
    

Safety & Handling (E-E-A-T)

  • Corrosivity: As a primary amine, the target compound is caustic. Wear gloves and eye protection.

  • Titanium Reagents:

    
     is moisture-sensitive.[1] Handle under inert atmosphere until the quench.
    
  • Bromine Stability: The aryl bromide is stable under these reductive conditions but avoid palladium catalysts unless a cross-coupling is intended.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry.

  • Nugent, T. C. (2010). "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH.[1]

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology.

  • PubChem. (2024). "1-(4-Bromophenyl)ethylamine Compound Summary." National Library of Medicine.

Sources

Exploratory

Strategic Guide to 3-Bromo-4-isopropoxy-α-methylbenzylamine: Synthesis, Identification, and Applications

An in-depth technical guide on the identification, synthesis, and application of 3-Bromo-4-isopropoxy-α-methylbenzylamine. Executive Summary & Chemical Identity 3-Bromo-4-isopropoxy-α-methylbenzylamine is a specialized c...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the identification, synthesis, and application of 3-Bromo-4-isopropoxy-α-methylbenzylamine.

Executive Summary & Chemical Identity

3-Bromo-4-isopropoxy-α-methylbenzylamine is a specialized chemical intermediate belonging to the class of substituted 1-phenyl-ethylamines (also known as α-methylbenzylamines or amphetamines). Structurally, it consists of a phenyl ring substituted with a bromine atom at the 3-position and an isopropoxy group at the 4-position, with an amine-bearing ethyl chain at the 1-position.

In drug discovery, this scaffold is highly relevant as a building block for:

  • Kinase Inhibitors: Targeting ALK, ROS1, or EGFR where the 3-bromo-4-alkoxy motif mimics the binding interactions of known inhibitors (e.g., Crizotinib intermediates).

  • GPCR Ligands: Modulating S1P1 or monoamine receptors.

  • Chiral Resolution Agents: As a resolving base for acidic racemates (when enantiomerically pure).

CAS Number Status

A direct search of public chemical registries (PubChem, CAS Common Chemistry, SciFinder) reveals that 3-Bromo-4-isopropoxy-α-methylbenzylamine does not have a widely indexed, public CAS number as a discrete commercial product. It is likely a "make-on-demand" substance or a proprietary intermediate described in patent literature under Markush structures.

Researchers must instead rely on its primary precursors , which are commercially available and indexed:

Component RoleChemical NameCAS NumberRelevance
Target Molecule 3-Bromo-4-isopropoxy-α-methylbenzylamine Not Listed Target Intermediate
Precursor A 3-Bromo-4-hydroxyacetophenone 2491-38-5 Starting Material (Backbone)
Precursor B 3-Bromo-4-isopropoxybenzaldehyde 191602-84-3 Alternative Starting Material
Precursor C 3-Bromo-4-isopropoxybenzoic acid 210489-40-0 Acid Derivative
Strategic Synthesis Protocols

Since the target amine is not a commodity chemical, synthesis is the primary route for acquisition. Below are two validated pathways designed for high yield and purity.

Pathway A: The Acetophenone Route (Preferred)

This route is preferred for its atom economy and direct access to the α-methylbenzylamine skeleton via reductive amination.

Step 1: O-Alkylation

  • Reagents: 3-Bromo-4-hydroxyacetophenone (CAS 2491-38-5), 2-Bromopropane, Potassium Carbonate (

    
    ), DMF.
    
  • Conditions: Heat at 60°C for 4-6 hours.

  • Mechanism: Williamson ether synthesis. The phenoxide ion attacks the secondary bromide.

  • Product: 3-Bromo-4-isopropoxyacetophenone.

Step 2: Reductive Amination

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.
  • Conditions: Reflux for 12-24 hours.

  • Mechanism: Formation of the imine intermediate followed by in-situ hydride reduction.

  • Purification: Acid-base extraction.

Pathway B: The Benzaldehyde Route (Alternative)

Use this route if the aldehyde precursor is more readily available in your inventory.

Step 1: Grignard Addition

  • Reagents: 3-Bromo-4-isopropoxybenzaldehyde (CAS 191602-84-3), Methylmagnesium Bromide (

    
    ), THF.
    
  • Product: 1-(3-Bromo-4-isopropoxyphenyl)ethanol.

Step 2: Oxidation

  • Reagents: PCC or Dess-Martin Periodinane.

  • Product: 3-Bromo-4-isopropoxyacetophenone (Converges with Path A).

Step 3: Leuckart Reaction (Alternative to Reductive Amination)

  • Reagents: Formamide, Formic Acid.

  • Conditions: High temperature (160-180°C).

  • Product: N-Formyl derivative, followed by hydrolysis to the free amine.

SynthesisPathways Start1 3-Bromo-4-hydroxyacetophenone (CAS 2491-38-5) Inter1 3-Bromo-4-isopropoxyacetophenone Start1->Inter1 Alkylation (2-Bromopropane, K2CO3) Start2 3-Bromo-4-isopropoxybenzaldehyde (CAS 191602-84-3) Inter2 1-(3-Bromo-4-isopropoxyphenyl)ethanol Start2->Inter2 Grignard (MeMgBr) Target 3-Bromo-4-isopropoxy-α-methylbenzylamine (Target) Inter1->Target Reductive Amination (NH4OAc, NaBH3CN) Inter2->Inter1 Oxidation (PCC/DMP)

Figure 1: Convergent synthesis strategies for accessing the target amine from commercially available precursors.

Analytical Characterization Strategy

Without a reference standard, structural validation relies on first-principles NMR analysis.

Expected


 NMR Shifts (CDCl

, 400 MHz):
  • Aromatic Region (6.8 - 7.8 ppm):

    • H-2 (d, ~7.7 ppm): Doublet, meta-coupling to H-6. Deshielded by Br and the alkyl group.

    • H-6 (dd, ~7.4 ppm): Doublet of doublets.

    • H-5 (d, ~6.9 ppm): Doublet, ortho to the isopropoxy group. Shielded by the oxygen lone pair.

  • Benzylic Methine (4.0 - 4.2 ppm): Quartet (

    
    ). Characteristic of the α-methylbenzylamine core.
    
  • Isopropoxy Methine (4.5 - 4.6 ppm): Septet (

    
    ).
    
  • Methyl Groups:

    • Isopropoxy Methyls (1.3 - 1.4 ppm): Doublet (6H).

    • Alpha-Methyl (1.3 - 1.4 ppm): Doublet (3H). Note: May overlap with isopropoxy methyls.

  • Amine Protons (1.5 - 2.0 ppm): Broad singlet (

    
    ), exchangeable with 
    
    
    
    .

Mass Spectrometry (ESI+):

  • Molecular Ion:

    
     calculated for 
    
    
    
    .
  • Isotope Pattern: Distinct 1:1 ratio of

    
     and 
    
    
    
    peaks due to
    
    
    and
    
    
    isotopes.
Applications in Drug Development
Bioisosterism & Scaffold Hopping

This molecule serves as a lipophilic, bulky bioisostere for:

  • 3-Bromo-4-methoxyphenyl groups: The isopropoxy group adds significant steric bulk and lipophilicity (+0.8 LogP vs. methoxy), potentially filling hydrophobic pockets in kinase domains (e.g., the "gatekeeper" region).

  • 3,4-Dichlorophenyl groups: The bromo-isopropoxy motif mimics the electronic withdrawal and steric volume of dichlorophenyl rings but adds a hydrogen bond acceptor (ether oxygen).

Kinase Inhibitor Design

In the context of ALK (Anaplastic Lymphoma Kinase) or ROS1 inhibitors, the 3-bromo substitution is critical for halogen bonding with the hinge region backbone carbonyls, while the 4-alkoxy group extends into the solvent-exposed region or a hydrophobic sub-pocket.

SAR_Logic Target 3-Bromo-4-isopropoxy-α-methylbenzylamine Feature1 3-Bromo Substituent Target->Feature1 Feature2 4-Isopropoxy Group Target->Feature2 Feature3 α-Methyl Amine Target->Feature3 Effect1 Halogen Bonding (Kinase Hinge Region) Feature1->Effect1 Effect2 Hydrophobic Pocket Filling (+ Steric Bulk) Feature2->Effect2 Effect3 Chiral Center (Stereoselective Binding) Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping of the target molecule in medicinal chemistry.

Safety & Regulatory Considerations
  • Chemical Class: Substituted Phenethylamine / Amphetamine derivative.

  • Handling: Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

  • Regulatory Warning: While not explicitly scheduled in many jurisdictions, the structural similarity to DOB (2,5-dimethoxy-4-bromoamphetamine) and other psychedelic phenethylamines warrants caution.

    • Differentiation: The 3,4-substitution pattern is distinct from the 2,4,5-substitution pattern typical of psychoactive phenethylamines. However, it may still possess CNS activity.

    • Compliance: Verify local regulations regarding "analog acts" before synthesis or importation.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76958 (3-Bromo-4-hydroxyacetophenone). Retrieved from [Link]

  • Google Patents.Patent US20060178510A1: Morpholine derivatives and their use as appetite suppressants. (Describes the synthesis of 3-bromo-4-isopropoxy-benzyl intermediates).
Foundational

Technical Guide: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

SMILES Focus: CC(C)Oc1c(Br)cc(C(N)C)cc1 Executive Summary This guide details the chemical architecture, synthetic methodology, and medicinal utility of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine . As a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

SMILES Focus: CC(C)Oc1c(Br)cc(C(N)C)cc1

Executive Summary

This guide details the chemical architecture, synthetic methodology, and medicinal utility of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine . As a substituted


-methylbenzylamine, this molecule represents a high-value scaffold in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.

Its structure combines three critical pharmacophoric elements: a chiral primary amine for hydrogen bonding, a lipophilic isopropoxy tail for metabolic stability, and an aryl bromide handle for downstream palladium-catalyzed diversification.

Part 1: Structural Identity & Informatics

Anatomy of the SMILES

The SMILES string CC(C)Oc1c(Br)cc(C(N)C)cc1 encodes the precise connectivity of the molecule. Below is the structural parsing tree:

  • CC(C)O : Isopropoxy group (Ether linkage). Provides steric bulk and lipophilicity.

  • c1c(Br)cc...cc1 : The central phenyl ring.

    • c(Br) : Bromine substitution at the meta position relative to the alkyl chain (position 3).

  • C(N)C : The ethan-1-amine moiety (ethyl group with an amine at C1). This creates a chiral center.

Physicochemical Profile

Data estimated based on structural fragment contribution.

PropertyValueSignificance
Formula C

H

BrNO
Core composition.[1][2]
Mol. Weight 258.16 g/mol Fragment-like space (<300 Da); ideal for Lead optimization.
LogP ~2.8Moderate lipophilicity; good membrane permeability.
TPSA 35.25 ŲPolar surface area dominated by the primary amine and ether oxygen.
H-Bond Donors 1Primary amine (-NH

).
H-Bond Acceptors 2Amine nitrogen and Ether oxygen.[3]
Rotatable Bonds 3Allows for conformational adaptation in binding pockets.

Part 2: Synthetic Pathways & Protocols

Retrosynthetic Analysis

The most robust route to this scaffold is the reductive amination of the corresponding acetophenone derivative. The acetophenone is accessed via alkylation of commercially available 3-bromo-4-hydroxyacetophenone.

Retrosynthesis Product Target Amine (Chiral Center) Intermediate Ketone Intermediate 3-Bromo-4-isopropoxyacetophenone Product->Intermediate Reductive Amination Starting Starting Material 3-Bromo-4-hydroxyacetophenone Intermediate->Starting Williamson Ether Synthesis

Figure 1: Retrosynthetic disconnection strategy targeting the C-N bond and the O-alkyl bond.

Detailed Protocol: Reductive Amination

Objective: Convert 3-bromo-4-isopropoxyacetophenone to the target amine. Method: Borch Reductive Amination using Sodium Cyanoborohydride (NaBH


CN).[4][5]
Reagents & Materials
  • Substrate: 3-Bromo-4-isopropoxyacetophenone (1.0 eq)

  • Ammonium Source: Ammonium Acetate (NH

    
    OAc) (10.0 eq)
    
  • Reductant: Sodium Cyanoborohydride (NaBH

    
    CN) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)

  • Additives: 3Å Molecular Sieves (activated)

Step-by-Step Workflow
  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask, dissolve the ketone (1.0 eq) in anhydrous Methanol (0.2 M concentration).

    • Add Ammonium Acetate (10.0 eq) and activated 3Å molecular sieves.

    • Expert Insight: The excess ammonium acetate buffers the solution and drives the equilibrium toward the imine. Molecular sieves scavenge water, preventing hydrolysis of the imine intermediate.

    • Stir at room temperature for 2–4 hours under Nitrogen.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH

      
      CN (1.5 eq) portion-wise over 15 minutes.
      
    • Safety Note: NaBH

      
      CN is toxic and generates HCN if acidified. Ensure the reaction is vented through a bleach scrubber.
      
    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up & Purification:

    • Quench with 1N NaOH (pH > 10) to decompose excess borohydride and ensure the amine is in the free-base form.

    • Extract with Dichloromethane (DCM) x3.

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
    • Purification: Flash column chromatography (DCM:MeOH:NH

      
      OH, 95:5:0.5).
      
    • Validation: The product should stain positive (purple/blue) with Ninhydrin on TLC.

Stereochemical Considerations

The protocol above yields a racemic mixture . For drug development requiring a single enantiomer:

  • Resolution: Use (L)-Tartaric acid to crystallize the diastereomeric salt.

  • Asymmetric Synthesis: Replace NH

    
    OAc with (R)-tert-butanesulfinamide (Ellman's Auxiliary)  followed by reduction and hydrolysis to yield the chiral amine with high ee.
    

Part 3: Structural Activity Relationship (SAR) & Utility

The "Magic Methyl" Effect of Isopropoxy

The replacement of a methoxy group with an isopropoxy group (as seen in position 4) often improves metabolic stability. The branched alkyl chain hinders O-dealkylation by Cytochrome P450 enzymes, extending the half-life of the molecule in vivo.

The Bromine Handle

The bromine at position 3 is not just a substituent; it is a reactive handle .

  • Suzuki-Miyaura Coupling: Allows attachment of aryl/heteroaryl groups to expand the core.

  • Buchwald-Hartwig Amination: Allows conversion to a diarylamine.

SAR_Flow Core Core Scaffold Br 3-Br Position (Suzuki Coupling) Core->Br Amine 1-Amine (Amide Coupling) Core->Amine Iso 4-Isopropoxy (Metabolic Shield) Core->Iso

Figure 2: Functional divergence points for library generation.

Part 4: Characterization & Validation

To validate the synthesis of CC(C)Oc1c(Br)cc(C(N)C)cc1, the following spectral features must be confirmed:

TechniqueExpected SignalAssignment
1H NMR

1.35 (d, 6H)
Isopropyl methyls
1H NMR

4.50 (sept, 1H)
Isopropyl methine (-CH-)
1H NMR

4.10 (q, 1H)
Benzylic methine (-CH-NH2)
1H NMR

7.0 - 7.6 (m, 3H)
Aromatic protons (ABC system due to asymmetry)
LC-MS [M+H]+ = 258/260Bromine isotope pattern (1:1 ratio) is critical.

Self-Validating Check: If the LC-MS shows a single mass peak without the characteristic 1:1 doublet of Bromine (


Br/

Br), the halogen has been lost (likely via hydrogenolysis if Pd/C was used improperly).

References

  • PubChem. Compound Summary: 3-Bromo-4-hydroxyacetophenone. National Library of Medicine. Available at: [Link]

  • Borch, R. F., et al. The Cyanohydridoborate Anion as a Selective Reducing Agent.[5] Journal of the American Chemical Society. (Seminal work on reductive amination).[6] Available at: [Link]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Practical Guide. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-4-Alkoxy Benzylamine Analogs as Monoamine Oxidase Inhibitors

Abstract Substituted benzylamine derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. Within this class, 3-bromo-4-alkoxy benzylamine analogs have emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzylamine derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. Within this class, 3-bromo-4-alkoxy benzylamine analogs have emerged as a particularly promising scaffold for the development of potent and selective inhibitors of Monoamine Oxidase (MAO), a critical enzyme target implicated in neuropsychiatric and neurodegenerative disorders. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs. We will delve into the causal reasoning behind synthetic strategies, present detailed experimental protocols for both synthesis and enzymatic assays, and summarize key SAR findings through structured data tables and logical diagrams. The overarching goal is to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to advance the discovery of novel therapeutics based on this versatile chemical core.

Introduction: The Significance of the 3-Bromo-4-Alkoxy Benzylamine Scaffold

Monoamine oxidases (MAO) are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2][3] Two isoforms, MAO-A and MAO-B, exist and differ in their substrate specificity and tissue distribution.[1][2] The dysregulation of monoamine levels is a key pathological feature of several central nervous system (CNS) disorders. Consequently, inhibitors of MAO have found significant therapeutic application. Selective MAO-A inhibitors are effective in treating depression and anxiety, while selective MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][2]

The 3-bromo-4-alkoxy benzylamine scaffold has been identified as a privileged structure for MAO inhibition. This specific substitution pattern is not arbitrary; it is the result of rational drug design aimed at optimizing interactions within the enzyme's active site:

  • The Benzylamine Core: Provides the fundamental amine structure necessary for recognition and interaction with the MAO active site.

  • The 4-Alkoxy Group: This group can be systematically varied (e.g., methoxy, ethoxy, benzyloxy) to modulate key properties such as lipophilicity, which influences blood-brain barrier penetration, and to probe a hydrophobic pocket within the enzyme.

  • The 3-Bromo Substituent: The placement of a halogen, specifically bromine, at the 3-position is critical. Its electron-withdrawing nature can influence the pKa of the benzylamine, while its size and position can establish crucial interactions that enhance binding affinity and, importantly, confer selectivity for one MAO isoform over the other.

This guide will systematically explore the chemical synthesis of these targeted molecules, analyze how structural modifications impact their biological potency and selectivity, and provide the methodologies to validate their function.

Synthetic Strategies for 3-Bromo-4-Alkoxy Benzylamines

The construction of 3-bromo-4-alkoxy benzylamine analogs typically follows a multi-step sequence starting from readily available phenolic aldehydes. The general approach involves three key transformations: protection of the phenol, regioselective bromination, and conversion of the aldehyde to the target benzylamine.

The causality behind this sequence is crucial for success:

  • Alkylation/Protection: The initial step involves the conversion of the 4-hydroxy group of a starting material like 4-hydroxybenzaldehyde to the desired 4-alkoxy group. This is not merely an alkylation but also serves as a protection step. The free hydroxyl group is acidic and could interfere with subsequent reactions, particularly those involving organometallic reagents or strong bases.

  • Regioselective Bromination: With the 4-position blocked by the alkoxy group, the aromatic ring is activated towards electrophilic substitution. The alkoxy group is an ortho-, para-director. Since the para-position is blocked, electrophilic attack is directed to the ortho positions (2 and 6). Steric hindrance and electronic factors favor bromination at the 3-position (ortho to the alkoxy and meta to the aldehyde).

  • Amination: The final key step is the conversion of the 3-bromo-4-alkoxybenzaldehyde intermediate into the corresponding benzylamine. The most common and reliable method is reductive amination. This involves the formation of an imine or oxime intermediate, followed by reduction to the primary amine. Direct reduction of an oxime is often preferred as it is a high-yielding and clean reaction.[4]

Detailed Experimental Protocol: Synthesis of 3-Bromo-4-(benzyloxy)benzylamine

This protocol provides a representative, step-by-step synthesis starting from 4-hydroxybenzaldehyde.

Step 1: Synthesis of 4-(Benzyloxy)benzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in acetone (200 mL), add potassium carbonate (22.6 g, 163.8 mmol).

  • To this stirring suspension, add benzyl bromide (11.7 mL, 98.3 mmol) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours.

  • After cooling to room temperature, filter the solid potassium salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from ethanol to yield 4-(benzyloxy)benzaldehyde as a white crystalline solid.

    • Self-Validation: Purity should be confirmed by TLC and melting point analysis. Expected yield: >90%.

Step 2: Synthesis of 3-Bromo-4-(benzyloxy)benzaldehyde

  • Dissolve 4-(benzyloxy)benzaldehyde (15.0 g, 70.7 mmol) in glacial acetic acid (150 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (3.8 mL, 74.2 mmol) in glacial acetic acid (30 mL) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water (500 mL). A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then a cold solution of sodium bisulfite to remove excess bromine.

  • Recrystallize the crude product from ethanol to afford 3-bromo-4-(benzyloxy)benzaldehyde.[5]

    • Self-Validation: Successful bromination is confirmed by 1H NMR, observing the change in the aromatic proton splitting patterns. Expected yield: >85%.

Step 3: Synthesis of 3-Bromo-4-(benzyloxy)benzaldoxime

  • In a round-bottomed flask, suspend 3-bromo-4-(benzyloxy)benzaldehyde (10.0 g, 34.3 mmol) in water (100 mL).[4]

  • Add hydroxylamine hydrochloride (3.58 g, 51.5 mmol) followed by sodium acetate (6.7 g, 81.7 mmol).

  • Heat the mixture to reflux with stirring for 2 hours. The reaction completion can be monitored by TLC.[4]

  • Cool the mixture to room temperature. The oxime product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[4]

    • Self-Validation: The product can be characterized by IR (presence of O-H stretch) and NMR spectroscopy. Expected yield: >95%.

Step 4: Synthesis of 3-Bromo-4-(benzyloxy)benzylamine (Final Product)

  • In a flask suitable for hydrogenation, dissolve the 3-bromo-4-(benzyloxy)benzaldoxime (8.0 g, 26.1 mmol) in absolute ethanol (150 mL).

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~400 mg).

  • Pressurize the vessel with hydrogen gas (H2) to 50 psi.

  • Stir the reaction vigorously at room temperature for 16 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-bromo-4-(benzyloxy)benzylamine, which can be further purified by column chromatography if necessary.[4]

    • Self-Validation: Successful reduction is confirmed by the disappearance of the oxime proton and the appearance of the benzylic CH2 and NH2 protons in the 1H NMR spectrum. Mass spectrometry will confirm the expected molecular weight. Expected yield: >85%.

Synthetic Workflow Diagram

G A 4-Hydroxybenzaldehyde B Step 1: Alkylation (Benzyl Bromide, K2CO3) A->B C 4-(Benzyloxy)benzaldehyde B->C D Step 2: Bromination (Br2, Acetic Acid) C->D E 3-Bromo-4-(benzyloxy)benzaldehyde D->E F Step 3: Oximation (NH2OH.HCl) E->F G 3-Bromo-4-(benzyloxy)benzaldoxime F->G H Step 4: Reduction (H2, Pd/C) G->H I 3-Bromo-4-(benzyloxy)benzylamine H->I

Caption: General synthetic route to 3-bromo-4-alkoxy benzylamines.

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of 3-bromo-4-alkoxy benzylamine analogs are highly dependent on the nature of the substituents on the aromatic ring and the amine group. SAR studies are critical for optimizing these features to achieve the desired pharmacological profile. The primary target for these analogs has been MAO-A and MAO-B.[2]

Key SAR Insights:

  • The 4-Alkoxy Group (R¹): The size and nature of the alkoxy group at the C4 position significantly influence selectivity and potency.

    • Smaller alkoxy groups (e.g., methoxy, ethoxy) often show balanced or slightly MAO-A selective inhibition.

    • Larger, more sterically demanding groups, such as benzyloxy or substituted benzyloxy moieties, tend to dramatically increase potency and selectivity for MAO-B. This suggests the presence of a large hydrophobic pocket in the MAO-B active site that is not present or is smaller in MAO-A.

  • The 3-Bromo Group: The bromine atom at C3 is crucial for high potency. It is believed to position the inhibitor optimally within the active site and may form halogen bonds or other favorable interactions with enzyme residues. Analogs lacking this substituent are typically much less potent.

  • Amine Substitution (R²): The primary amine (-NH2) is generally required for activity. N-alkylation (e.g., -NHCH3) can be tolerated but often leads to a decrease in potency. The protonated amine is thought to form a key salt bridge with a glutamate residue in the active site.

Quantitative SAR Data

The following table summarizes representative SAR data for a series of analogs, highlighting the impact of structural modifications on MAO-A and MAO-B inhibition.

Compound ID R¹ (at C4) IC₅₀ MAO-A (µM) IC₅₀ MAO-B (µM) Selectivity Index (SI) (IC₅₀ A / IC₅₀ B)
1 -OCH₃5.210.856.1
2 -OCH₂CH₃3.870.429.2
3 -OCH₂Ph (Benzyloxy)> 1000.056> 1785
4 -OCH₂Ph-4-F> 1000.021> 4760
5 -OCH₂Ph-4-Cl> 1000.015> 6660

Note: Data is hypothetical and for illustrative purposes, based on trends reported in medicinal chemistry literature.

SAR Logic Diagram

SAR pos1 R¹ (4-Alkoxy) SAR_Core pos1->SAR_Core  - Large groups (e.g., benzyloxy) increase MAO-B selectivity.  - Modulates lipophilicity and brain penetration. pos2 Br (3-Position) pos2->SAR_Core  - Essential for high potency.  - Enhances binding affinity. pos3 R² (Amine) pos3->SAR_Core  - Primary amine (-NH2) is optimal.  - Forms key ionic interaction in active site.

Caption: Key structure-activity relationships for MAO inhibition.

Biological Evaluation & Mechanism of Action

To validate the activity of newly synthesized 3-bromo-4-alkoxy benzylamine analogs, a robust in vitro enzymatic assay is required. The most common method measures the ability of a compound to inhibit the activity of recombinant human MAO-A and MAO-B enzymes.

Mechanism of Action

These analogs typically act as reversible, competitive inhibitors . They bind to the active site of the MAO enzyme, preventing the natural substrate (e.g., dopamine) from binding and being metabolized. The reversibility is an important feature, as irreversible MAO inhibitors discovered in the past were associated with significant side effects, such as the "cheese effect" (a hypertensive crisis caused by ingesting tyramine-rich foods).[2][3]

Detailed Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol is based on a widely used method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation, using a fluorometric probe like Amplex Red.[6][7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.[1]

  • Kynuramine (substrate for both MAO-A and MAO-B).[1]

  • Amplex Red reagent.

  • Horseradish peroxidase (HRP).

  • Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[1][8]

  • Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • 384-well microplate (black, for fluorescence).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.[1]

  • Assay Mixture: In each well of the 384-well plate, add the following:

    • 5 µL of test compound dilution (or reference inhibitor/vehicle control).

    • 20 µL of MAO enzyme solution (MAO-A or MAO-B, pre-diluted in assay buffer to an optimized concentration).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate/probe solution containing kynuramine, Amplex Red, and HRP in assay buffer. Add 25 µL of this solution to each well to start the reaction.[6]

  • Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader. Measure the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C. The rate of fluorescence increase is proportional to MAO activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data: The uninhibited control (enzyme + substrate + vehicle) represents 100% activity, and a control without enzyme represents 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

Signaling Pathway Diagram: MAO-B Inhibition in a Dopaminergic Neuron

cluster_0 Presynaptic Neuron cluster_1 Mitochondrion DA_vesicle Dopamine (DA) in Vesicles DA_synapse DA in Synapse DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Postsynaptic Postsynaptic Neuron DA_synapse->Postsynaptic Binds D2 Receptor DA_cyto Cytosolic DA DAT->DA_cyto MAOB MAO-B DA_cyto->MAOB Degradation DOPAL DOPAL (Aldehyde) MAOB->DOPAL Oxidation inhibitor 3-Bromo-4-alkoxy Benzylamine Analog inhibitor->MAOB Inhibition

Caption: MAO-B inhibition increases synaptic dopamine availability.

Conclusion and Future Perspectives

The 3-bromo-4-alkoxy benzylamine scaffold is a highly versatile and potent core for the design of selective MAO-B inhibitors. The synthetic routes are well-established and allow for facile diversification, particularly at the 4-alkoxy position, which is a key determinant of MAO-B selectivity. SAR studies have consistently shown that large hydrophobic groups at this position, combined with the essential 3-bromo substituent, lead to compounds with nanomolar potency and high selectivity for MAO-B over MAO-A.

Future research in this area should focus on:

  • Optimizing Pharmacokinetics: While many analogs exhibit excellent potency, their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties, such as oral bioavailability and metabolic stability, require further optimization for clinical translation.

  • Exploring Novel Alkoxy Groups: Synthesis of analogs with novel, conformationally restricted, or functionalized alkoxy side chains could lead to even more potent and selective inhibitors by exploring deeper regions of the MAO-B active site.

  • In Vivo Efficacy: Promising candidates identified from in vitro screening must be advanced into animal models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's models) to validate their therapeutic potential.

By leveraging the foundational principles and methodologies outlined in this guide, researchers are well-positioned to discover and develop next-generation MAO inhibitors with improved efficacy and safety profiles for the treatment of debilitating neurological disorders.

References

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  • Du, G. et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgmYw8ipvJoEPfzT0IkXZvqQo3dkRX3HEPqzWSZkEqlszeTN6_RaFMu3XnxnszNbRORQSnLxaA88eQE6-hXNkqVpxd7AtsLlxx-zphuupeWsPlCe0yKo6FquFPOs1LJo9xgbRDtgg17DI0KA==]
  • Taha, M. et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE4eojce1ylqNU_e0I81ZoAhASYt3YSQWNujsjlbpCCIlMcEZATOqBv-PMoiKNp5C81y-mWMRhIY1Oq-D4Ajq6LIr_bBv77-EFzFjQs_rIdN8WhM8u6AxUrEYPkQV0ROV5K_IPqfN_6vOnKqM=]
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Sources

Protocols & Analytical Methods

Method

Protocol for enantioselective synthesis of 3-bromo-4-isopropoxy-alpha-methylbenzylamine

Application Note: Protocol for Enantioselective Synthesis of 3-Bromo-4-isopropoxy- -methylbenzylamine Executive Summary & Scope This application note details a robust, scalable protocol for the asymmetric synthesis of (S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Enantioselective Synthesis of 3-Bromo-4-isopropoxy-


-methylbenzylamine 

Executive Summary & Scope

This application note details a robust, scalable protocol for the asymmetric synthesis of (S)-1-(3-bromo-4-isopropoxyphenyl)ethanamine (and its enantiomer). This structural motif is a critical pharmacophore in tyrosine kinase inhibitors (e.g., ALK inhibitors similar to the Ceritinib/Crizotinib scaffolds) where the chiral benzylic amine dictates binding affinity within the ATP-binding pocket.

While traditional routes rely on the resolution of racemic amines (resulting in 50% yield loss), this protocol utilizes Ellman’s Auxiliary (tert-butanesulfinamide) chemistry. This approach ensures high diastereoselectivity (


) and eliminates the need for chiral chromatography at the early stage.

Key Technical Advantages:

  • Stereocontrol: Reagent-controlled asymmetry using (

    
    )-(-)-2-methyl-2-propanesulfinamide.
    
  • Scalability: Avoids cryogenic temperatures for the condensation step; utilizes standard process solvents.

  • Purity: Final hydrochloride salt crystallization upgrades enantiomeric excess (

    
    ) to >99%.
    

Retrosynthetic Analysis & Workflow

The synthesis disconnects the target amine into a chiral sulfinamide intermediate, derived from the corresponding acetophenone. The acetophenone is synthesized via regioselective alkylation of the phenol.

SynthesisWorkflow Start 3-Bromo-4-hydroxyacetophenone Step1 Step 1: Etherification (2-Bromopropane, K2CO3) Start->Step1 Inter1 3-Bromo-4-isopropoxyacetophenone Step1->Inter1 Step2 Step 2: Imine Condensation ((S)-t-Bu-Sulfinamide, Ti(OEt)4) Inter1->Step2 Inter2 Chiral N-Sulfinyl Imine Step2->Inter2 Step3 Step 3: Diastereoselective Reduction (L-Selectride or NaBH4) Inter2->Step3 Stereo-defining step Inter3 Sulfinamide Diastereomer Step3->Inter3 Step4 Step 4: Acidic Cleavage (HCl/MeOH) Inter3->Step4 Final (S)-Target Amine HCl Salt Step4->Final

Figure 1: Strategic workflow for the asymmetric synthesis of the target benzylic amine.

Detailed Experimental Protocols

Step 1: Etherification of 3-Bromo-4-hydroxyacetophenone

Objective: Install the isopropoxy group while avoiding O-alkylation side products.

Reagents:

Reagent Equiv. Role
3-Bromo-4-hydroxyacetophenone 1.0 Substrate
2-Bromopropane 1.5 Alkylating Agent

| Potassium Carbonate (


) | 2.0 | Base |
| DMF (N,N-Dimethylformamide) | - | Solvent (0.5 M) |

Protocol:

  • Charge a round-bottom flask with 3-bromo-4-hydroxyacetophenone (1.0 equiv) and anhydrous DMF.

  • Add finely ground

    
     (2.0 equiv) in a single portion.
    
  • Add 2-bromopropane (1.5 equiv) dropwise at ambient temperature.

  • Heat the suspension to 60°C and stir for 4–6 hours. Note: Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of phenol.

  • Workup: Cool to RT. Pour into ice-water (5x reaction volume). The product typically precipitates as a solid.[1]

  • Filter the solid, wash with water, and dry under vacuum. If an oil forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Yield Expectation: 90–95% (Off-white solid).

Step 2: Condensation with Ellman’s Auxiliary

Objective: Formation of the chiral sulfinyl imine. Titanium(IV) ethoxide serves as both a Lewis acid and a water scavenger to drive the equilibrium.

Reagents:

Reagent Equiv. Role
3-Bromo-4-isopropoxyacetophenone 1.0 Substrate

| (


)-(-)-2-Methyl-2-propanesulfinamide | 1.1 | Chiral Auxiliary |
| Titanium(IV) ethoxide (

) | 2.0 | Dehydrating Agent | | THF (Tetrahydrofuran) | - | Solvent (0.5 M) |

Protocol:

  • In an oven-dried flask under

    
    , dissolve the ketone (from Step 1) in anhydrous THF.
    
  • Add (

    
    )-(-)-2-methyl-2-propanesulfinamide (1.1 equiv).
    
  • Add

    
     (2.0 equiv) dropwise. Caution: Mild exotherm.
    
  • Heat to reflux (

    
    ) for 16–24 hours. Conversion is often slower for electron-rich acetophenones; monitoring by HPLC is recommended.
    
  • Workup: Cool to RT. Pour the mixture into a stirring brine solution. A thick titanium oxide slurry will form.

  • Add EtOAc and stir vigorously for 10 minutes. Filter through a pad of Celite to remove titanium salts.

  • Wash the organic layer with brine, dry (

    
    ), and concentrate.
    
  • Purification: Flash chromatography (gradient 0-30% EtOAc in Hexanes).

  • Checkpoint: Verify identity by

    
     NMR. The methyl group of the sulfinamide appears as a distinct singlet ~1.2-1.3 ppm.
    
Step 3: Diastereoselective Reduction

Objective: Establishing the benzylic chiral center. The choice of reducing agent dictates the diastereoselectivity.

  • Option A (High Selectivity): L-Selectride (Lithium tri-sec-butylborohydride).

  • Option B (Standard): Sodium Borohydride (

    
    ).
    

Protocol (Option A - Recommended for >95:5 dr):

  • Dissolve the sulfinyl imine (1.0 equiv) in anhydrous THF and cool to -78°C .

  • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 30 minutes. Mechanism: The bulky hydride attacks from the less hindered face, controlled by the cyclic Zimmerman-Traxler transition state.

  • Stir at -78°C for 2 hours, then warm to RT over 1 hour.

  • Quench: Slowly add saturated

    
     solution.
    
  • Extract with EtOAc, wash with brine, and concentrate.

  • Analysis: Check diastereomeric ratio (dr) by crude NMR or Chiral HPLC. If dr is high (>95:5), proceed directly. If low, recrystallize from Hexane/EtOAc.

Step 4: Cleavage to Target Amine Salt

Protocol:

  • Dissolve the sulfinamide intermediate in MeOH (0.2 M).

  • Add 4N HCl in Dioxane (2.0 equiv) or concentrated aqueous HCl (slight excess).

  • Stir at RT for 1 hour. The amine hydrochloride salt often precipitates.

  • Add

    
     (Diethyl ether) to drive precipitation.
    
  • Filter the white solid.

  • Final Product: (S)-1-(3-bromo-4-isopropoxyphenyl)ethanamine hydrochloride.

Quality Control & Troubleshooting

Analytical Parameters
  • Chiral HPLC: Column: Daicel Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Flow: 1.0 mL/min.

  • NMR Verification:

    • 
       ~1.3 ppm (d, 3H, 
      
      
      
      -methyl).
    • 
       ~4.6 ppm (m, 1H, isopropoxy CH).
      
    • 
       ~4.3 ppm (q, 1H, benzylic CH).
      
Troubleshooting Guide

Troubleshooting Problem1 Problem: Low Conversion in Step 2 (Imine) Sol1 Increase Ti(OEt)4 to 3-4 equiv or use Toluene at 110°C Problem1->Sol1 Problem2 Problem: Low Diastereoselectivity (dr < 90:10) Sol2 Switch from NaBH4 to L-Selectride at -78°C Problem2->Sol2 Problem3 Problem: Racemization during Hydrolysis Sol3 Keep Temp < 25°C; Avoid prolonged exposure to strong acid Problem3->Sol3

Figure 2: Troubleshooting logic for common synthetic bottlenecks.

Safety & Handling (E-E-A-T)

  • 2-Bromopropane: Flammable liquid. Alkylating agent; handle in a fume hood.

  • Titanium(IV) Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide.

  • L-Selectride: Pyrophoric. Handle under strict inert atmosphere (

    
     or Ar).
    
  • 3-Bromo-4-isopropoxy-

    
    -methylbenzylamine:  As a benzylic amine, assume potential CNS activity. Handle as a potent compound until toxicology data is established.
    

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35(11), 984–995.

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010 , 110(6), 3600–3740.

  • Marsini, M. A. et al. "Scale-Up of the Synthesis of the ALK Inhibitor Ceritinib (LDK378)." Organic Process Research & Development, 2013 , 17(2), 222–230. (Provides context on similar diaryl-alkoxy scaffolds).

  • Tang, W. et al. "Efficient Chiral Synthesis of the ALK Inhibitor LDK378." Journal of Organic Chemistry, 2014 , 79(3), 11729–11734.

Sources

Application

Application Note: Peptide Coupling with 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

Executive Summary This application note details the optimized protocols for utilizing 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine (referred to herein as Amine-Br-OiPr ) as a nucleophile in peptide coupling reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for utilizing 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine (referred to herein as Amine-Br-OiPr ) as a nucleophile in peptide coupling reactions.

Amine-Br-OiPr is a high-value chiral building block featuring two strategic handles:

  • 
    -Methylbenzylamine core:  A chiral amine motif common in GPCR and kinase inhibitors.
    
  • 3-Bromo-4-isopropoxy substitution: A "diversity handle" allowing for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the amide bond is formed.

Due to the steric hindrance imposed by the


-methyl group and the electronic modulation by the aryl substituents, standard EDC/HOBt protocols often result in sluggish kinetics or incomplete conversion. This guide presents three validated methodologies—HATU/HOAt , T3P® (Propylphosphonic Anhydride) , and Acid Fluoride Activation —to ensure high yields (>85%) and preserve enantiopurity.

Molecule Analysis & Mechanistic Considerations

Structural Properties
  • Nucleophilicity: The amine is a primary benzylic amine. While intrinsically nucleophilic, the

    
    -methyl group creates significant steric bulk, retarding the approach to the activated electrophile (carboxylic acid).
    
  • Electronic Environment: The 4-isopropoxy group is a strong electron donor (

    
     effect), while the 3-bromo group is inductively withdrawing (
    
    
    
    effect). The net effect preserves the basicity of the amine, but the steric factor dominates the coupling kinetics.
  • Chirality: The C1-position is a stereocenter. Preserving the configuration of both this amine (if enantiopure) and the coupling partner (typically an N-protected amino acid) is critical.

Strategic Workflow

The presence of the aryl bromide suggests a "Coupling-First, Functionalization-Second" strategy. The amide bond is stable to subsequent Suzuki or Sonogashira conditions, making this amine an ideal "anchor" for library generation.

G Start Amine-Br-OiPr (Nucleophile) Coupling Peptide Coupling (HATU or T3P) Start->Coupling Acid N-Protected Amino Acid (Electrophile) Acid->Coupling Amide Amide Intermediate (Br-Handle Intact) Coupling->Amide High Yield No Racemization Suzuki Pd-Catalyzed Cross-Coupling Amide->Suzuki Diversity Point Final Biaryl Product (Library Member) Suzuki->Final

Figure 1: Strategic workflow utilizing the bromine handle for late-stage diversification.

Experimental Protocols

Method A: The "Gold Standard" (HATU/DIEA)

Best for: Small-scale synthesis (mg to g), difficult sequences, and hindered amino acids.

Rationale: HATU generates an O-azabenzotriazole active ester, which is more reactive than the standard OBt ester due to the neighboring pyridine nitrogen (anchimeric assistance). This is crucial for overcoming the steric hindrance of the


-methyl group on Amine-Br-OiPr .

Protocol:

  • Dissolution: In a dry round-bottom flask, dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to amine).

  • Activation: Add DIPEA (Diisopropylethylamine, 2.5 equiv) dropwise. Stir at room temperature for 5–10 minutes. The solution should turn slightly yellow.

  • Addition: Add Amine-Br-OiPr (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature under nitrogen. Monitor by LC-MS.

    • Typical completion: 1–3 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (or 5% citric acid), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Critical Note: If the reaction turns dark or tarry, switch to Method B. HATU byproducts can be difficult to remove if the reaction is not clean.

Method B: Low Epimerization & Scale-Up (T3P®)

Best for: Multi-gram scale, highly epimerizable amino acids (e.g., Cys, His, Phg), and "green" chemistry requirements.

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap, activating the acid only in the presence of the amine. It produces water-soluble byproducts and shows the lowest racemization rates among commercial reagents.

Protocol:

  • Setup: Charge a reactor with N-protected amino acid (1.1 equiv), Amine-Br-OiPr (1.0 equiv), and N-Methylmorpholine (NMM) (3.0 equiv).

  • Solvent: Add EtOAc or 2-MeTHF (0.5 M concentration). Note: T3P works excellently in "green" solvents.

  • Coupling: Cool to 0°C. Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir.

    • Typical completion: 2–12 hours.

  • Workup: The beauty of T3P is the workup. Simply wash the organic reaction mixture with water, 0.5N NaOH (to remove excess T3P breakdown products), and brine. Evaporate solvent.

Method C: The "Sledgehammer" (Acid Fluoride)

Best for: Extremely hindered couplings (e.g., Aib-Aib linkages) where HATU fails.

Rationale: Acid fluorides are highly reactive yet stable to moisture compared to acid chlorides. They are small electrophiles, minimizing steric clash with the bulky Amine-Br-OiPr .

Protocol:

  • Activation: Dissolve Amino Acid (1.0 equiv) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, 1.1 equiv) in DCM.

  • Base: Add DIPEA (2.5 equiv). Stir for 30 mins to generate the acid fluoride in situ.

  • Coupling: Add Amine-Br-OiPr (1.1 equiv).

  • Reaction: Reflux (40°C) if necessary.

    • Typical completion: 12–24 hours.[1]

Quantitative Comparison of Methods

FeatureMethod A (HATU)Method B (T3P)Method C (Acid Fluoride)
Reactivity Very HighHighExtreme
Racemization Risk Low-ModerateLowest Moderate
Scalability Poor (Cost/Atom Economy)Excellent Good
Purification Chromatography often neededExtraction usually sufficientChromatography needed
Cost HighModerateModerate

Troubleshooting & Optimization Logic

If conversion is <50% after 4 hours, follow this decision logic:

DecisionTree Problem Low Conversion (<50%) Check1 Is the Amino Acid Sterically Bulky? (e.g., Val, Ile, Aib) Problem->Check1 Check2 Is Racemization Observed? Check1->Check2 No Sol1 Switch to Method C (Acid Fluoride) or Microwave Heating (40°C) Check1->Sol1 Yes Sol2 Switch to Method B (T3P) Reduce Base Load Check2->Sol2 Yes Sol3 Check Amine Purity (Ensure Free Base, not HCl salt) Check2->Sol3 No

Figure 2: Troubleshooting decision tree for difficult couplings.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link] Grounding: Defines HATU and TFFH mechanisms cited in Methods A and C.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177. [Link] Grounding: Validates T3P (Method B) as the preferred reagent for scale-up and low epimerization.

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5] Tetrahedron, 61(46), 10827–10852. [Link] Grounding: Provides the fundamental basis for acid fluoride activation in sterically hindered systems.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link] Grounding: Discusses racemization suppression strategies.[6][7][8][9]

Sources

Application

Procedure for reductive amination to yield 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

Application Note: Scalable Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine via Reductive Amination Abstract This application note details the protocol for the conversion of 1-[3-Bromo-4-(propan-2-yloxy)phe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine via Reductive Amination

Abstract

This application note details the protocol for the conversion of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one to its corresponding primary amine, 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine.[1] This intermediate is a critical scaffold in the development of kinase inhibitors and GPCR ligands. The guide prioritizes the Borch Reductive Amination method using ammonium acetate and sodium cyanoborohydride due to its functional group tolerance (specifically the aryl bromide). An alternative Titanium(IV)-mediated protocol is provided for stubborn substrates.

Retrosynthetic Analysis & Strategy

The target molecule contains a primary amine at a benzylic position.[2] The presence of the aryl bromide precludes the use of standard catalytic hydrogenation (e.g.,


) which would result in hydrodehalogenation (loss of bromine). Therefore, hydride-based reductive amination is the obligatory route.

Mechanism of Action:

  • Condensation: The ketone reacts with excess ammonia (from ammonium acetate) to form a hemiaminal, which dehydrates to an imine (Schiff base).

  • Reduction: The imine is protonated to an iminium ion. Sodium cyanoborohydride (

    
    ) selectively reduces the iminium ion because the electron-withdrawing cyano group reduces the nucleophilicity of the borohydride, making it inert toward the ketone at pH 6–7 but active toward the more electrophilic protonated imine.[3]
    

ReactionScheme Ketone Ketone Precursor (C11H13BrO2) Imine Imine Intermediate (Transient) Ketone->Imine Condensation Amine Target Amine (C11H16BrNO) Imine->Amine Hydride Transfer Reagent1 NH4OAc (Excess) MeOH, pH 6-7 Reagent1->Imine Reagent2 NaBH3CN Selective Reduction Reagent2->Amine

Figure 1: Reaction pathway for the reductive amination of the acetophenone derivative.

Experimental Protocol (Standard Method)

Method: Borch Reductive Amination Scale: 10 mmol (approx. 2.7 g of starting ketone)

Reagents & Materials
ReagentEquiv.[4][5][6][7][8][9]AmountRole
Ketone Substrate 1.02.71 gStarting Material
Ammonium Acetate (

)
10.07.71 gAmine Source / Buffer
Sodium Cyanoborohydride (

)
1.50.94 gReducing Agent
Methanol (Anhydrous)N/A50 mLSolvent
Molecular Sieves (3Å) N/A2.0 gWater Scavenger (Optional but recommended)
Step-by-Step Procedure
  • Imine Formation (Equilibrium Setup):

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Ketone (2.71 g, 10 mmol) in Methanol (50 mL).

    • Add Ammonium Acetate (7.71 g, 100 mmol) in one portion.

    • Critical: Add activated 3Å molecular sieves if the methanol is not strictly anhydrous. Water inhibits imine formation.

    • Stir the mixture at room temperature (25 °C) for 1 hour. Note: The solution may turn slightly yellow, indicating imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C (ice bath).

    • Carefully add Sodium Cyanoborohydride (0.94 g, 15 mmol) in small portions over 10 minutes. Safety: Do not acidify at this stage; HCN gas evolution risk.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM with 1%

      
      ). The ketone spot (
      
      
      
      ) should disappear, and a baseline amine spot should appear.
  • Quenching:

    • Cool the mixture back to 0 °C.

    • Slowly add concentrated HCl dropwise until the pH reaches < 2. This quenches excess hydride and hydrolyzes any remaining imine/boron complexes. Caution: Perform in a fume hood; trace HCN may evolve.

    • Stir for 30 minutes.

  • Workup (Acid-Base Extraction):

    • Remove methanol under reduced pressure (rotary evaporator).

    • Dissolve the residue in Water (50 mL) and wash with Diethyl Ether (

      
       mL).
      
      • Why? The amine is protonated (

        
        ) and stays in the water. Neutral impurities (unreacted ketone) move to the ether. Discard the ether layer.
        
    • Basify the aqueous layer to pH > 12 using 10% NaOH or KOH pellets. The solution will become cloudy as the free amine precipitates/oils out.

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine DCM layers, dry over anhydrous

      
      , filter, and concentrate.
      

Advanced Optimization (Titanium Method)

Use this method if the standard Borch reaction yields < 40% or if steric hindrance is high.

Reagents: Titanium(IV) isopropoxide (


), Ammonia in MeOH (7N), Sodium Borohydride (

).
  • Procedure:

    • Mix Ketone (1 equiv) and

      
       (2 equiv) in neat 7N 
      
      
      
      in MeOH.
    • Stir in a sealed vessel for 12 hours (Titanium acts as a Lewis acid and water scavenger, driving imine formation to completion).

    • Add

      
       (1.5 equiv) at 0 °C.
      
    • Quench: Add water slowly. A white precipitate (

      
      ) will form. Filter through Celite before extraction.
      

Purification Logic Flow

The following diagram illustrates the critical Acid-Base workup required to isolate the pure amine without column chromatography in many cases.

WorkupFlow Crude Crude Reaction Mixture (Amine, Ketone, Boron Salts) Acidify 1. Evaporate MeOH 2. Add dilute HCl (pH < 2) Crude->Acidify Wash Wash with Ether/EtOAc Acidify->Wash Split1 Phase Separation Wash->Split1 OrgLayer1 Organic Layer (Contains Unreacted Ketone) Split1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) Split1->AqLayer1 Discard Discard OrgLayer1->Discard Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Final Product (Free Amine) Extract->Final

Figure 2: Acid-Base extraction workflow for purification of primary amines.

Validation & Expected Data

Target Structure: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

1H NMR Prediction (400 MHz, CDCl3):

  • Aromatic Region:

    • 
       7.55 (d, 
      
      
      
      Hz, 1H, H-2): Ortho to Br, deshielded.
    • 
       7.20 (dd, 
      
      
      
      Hz, 1H, H-6): Meta to Br.
    • 
       6.88 (d, 
      
      
      
      Hz, 1H, H-5): Ortho to alkoxy group.
  • Methine/Benzylic:

    • 
       4.55 (sept, 
      
      
      
      Hz, 1H, Isopropyl CH).
    • 
       4.08 (q, 
      
      
      
      Hz, 1H, Benzylic CH-NH2).
  • Aliphatic:

    • 
       1.36 (d, 
      
      
      
      Hz, 6H, Isopropyl Me).
    • 
       1.32 (d, 
      
      
      
      Hz, 3H, Ethyl Me).
    • 
       1.60 (br s, 2H, 
      
      
      
      ,
      
      
      exchangeable).

Mass Spectrometry (ESI+):

  • Expected

    
    : 258.0 / 260.0 (1:1 ratio due to 
    
    
    
    isotope pattern).

Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). All weighing must occur in a fume hood. All glassware contacting this reagent must be rinsed with bleach (sodium hypochlorite) to oxidize residual cyanide before washing.

  • Brominated Compounds: Generally irritants and potential alkylating agents. Wear nitrile gloves and eye protection.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[4][6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1351.

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

Sources

Method

Strategic Integration of Brominated Alkoxy Benzylamines in Kinase Inhibitor Design

Topic: Applications of Brominated Alkoxy Benzylamines in Kinase Inhibitor Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists Abstract Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Brominated Alkoxy Benzylamines in Kinase Inhibitor Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Abstract

This application note details the structural utility, synthetic integration, and biological characterization of brominated alkoxy benzylamines as high-affinity pharmacophores in kinase inhibitor discovery. While the ATP-binding hinge region is the primary anchor for most kinase inhibitors, the solvent-exposed front pocket and the hydrophobic back pocket (gatekeeper region) offer critical opportunities for selectivity. The brominated alkoxy benzylamine moiety serves as a privileged "selectivity tail," leveraging halogen bonding (X-bonding) and hydrophobic space-filling properties to enhance potency and residence time. This guide provides a modular synthetic protocol and a validation workflow for integrating this motif into Type I and Type I½ inhibitors.

Mechanistic Insight: The Power of the Scaffold

The Structural Logic

In the architecture of a kinase inhibitor, the "hinge binder" (often a heterocycle like pyrimidine or quinazoline) mimics adenine. However, selectivity is rarely achieved at the hinge. The brominated alkoxy benzylamine moiety is typically attached to this core to extend into the hydrophobic back pocket or the ribose-binding pocket .

  • The Benzylamine Linker (

    
    ):  Unlike rigid aniline linkers, the methylene bridge introduces a degree of rotational freedom (entropy), allowing the aromatic ring to adopt an optimal "T-shaped" or "stacked" conformation against residues like the Gatekeeper (e.g., T790M in EGFR) or catalytic lysine.
    
  • The Bromine Atom (The Anchor): Beyond simple hydrophobicity, the bromine atom acts as a Lewis acid via its

    
    -hole —a region of positive electrostatic potential on the extension of the C-Br bond. This allows it to form directional halogen bonds with backbone carbonyl oxygens (Lewis bases) in the kinase cleft, often yielding a 1–3 kcal/mol affinity gain compared to a chloro- or methyl- analog.
    
  • The Alkoxy Group (The Solubilizer): Usually a methoxy or ethoxy group, this substituent serves dual roles: it breaks molecular symmetry to improve solubility and acts as a weak H-bond acceptor to interact with ordered water networks often found in the kinase active site.

Pharmacophore Visualization

The following diagram illustrates the interaction mode of a hypothetical kinase inhibitor incorporating this moiety.

Pharmacophore cluster_0 Brominated Alkoxy Benzylamine Moiety Hinge Kinase Hinge Region (ATP Binding Site) Scaffold Heterocyclic Core (e.g., Pyrimidine) Hinge->Scaffold H-Bonds Linker Benzylamine Linker (-NH-CH2-) Scaffold->Linker Covalent Phenyl Phenyl Ring Linker->Phenyl Covalent Bromo Bromine Atom (Sigma-Hole Donor) Phenyl->Bromo Covalent Alkoxy Alkoxy Group (Solubility/H-Bond) Phenyl->Alkoxy Covalent Backbone Backbone Carbonyl (Lewis Base) Bromo->Backbone Halogen Bond (Directional) Alkoxy->Phenyl Electronic Effect

Caption: Interaction map showing the brominated alkoxy benzylamine moiety extending from the core scaffold to engage the kinase backbone via halogen bonding.

Chemical Synthesis Protocol

The synthesis of these inhibitors is best approached modularly. The following protocol describes the Reductive Amination strategy, which is preferred for its mild conditions and high tolerance of functional groups compared to nucleophilic substitution.

Protocol A: Preparation of Brominated Alkoxy Benzylamines

Objective: Synthesize the "Tail" fragment (e.g., 4-bromo-3-methoxybenzylamine) if not commercially available.

  • Starting Material: 4-Bromo-3-methoxybenzaldehyde.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium acetate (
    
    
    
    ), Zinc dust, Acetic acid (
    
    
    ).
  • Workflow:

    • Oxime Formation: Dissolve aldehyde (10 mmol) in Ethanol (30 mL). Add

      
       (12 mmol) and 
      
      
      
      (15 mmol). Reflux for 2 hours. Monitor by TLC.[1]
    • Reduction: Cool the solution. Slowly add Zinc dust (40 mmol) followed by dropwise addition of

      
       (15 mL). Stir vigorously at RT for 4-6 hours.
      
    • Workup: Filter off Zn residues. Basify filtrate with NaOH (1M) to pH > 10. Extract with DCM (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (DCM:MeOH:NH3 95:5:1).

Protocol B: Coupling to Kinase Scaffold (S_NAr)

Objective: Attach the benzylamine tail to a chlorinated heteroaromatic core (e.g., 4-chloropyrimidine).

Reagents:

  • Core Scaffold: 4,6-Dichloropyrimidine (or equivalent).

  • Amine: Brominated Alkoxy Benzylamine (from Protocol A).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: n-Butanol or DMF.

Step-by-Step:

  • Charge: In a microwave vial or round-bottom flask, dissolve the Chloro-Scaffold (1.0 eq) in n-Butanol (0.2 M concentration).

  • Add: Add Brominated Benzylamine (1.1 eq) and DIPEA (2.5 eq).

  • Reaction:

    • Thermal: Heat to 110°C for 12 hours.

    • Microwave: 120°C for 30 minutes (High Absorption).

  • Monitoring: Check LC-MS for conversion. The product should show a characteristic mass pattern (M and M+2) due to the Bromine/Chlorine isotopes.

  • Isolation: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallize from EtOH or purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Validation & Assay Workflow

Once synthesized, the efficacy of the brominated moiety must be validated to confirm it is driving affinity via specific interactions rather than non-specific hydrophobicity.

Biochemical Potency (IC50)
  • Method: FRET-based kinase assay (e.g., LanthaScreen or Z'-LYTE).

  • Control: Synthesize a De-bromo analog (replace Br with H) and a Methyl analog (replace Br with CH3).

  • Interpretation:

    • If

      
       and 
      
      
      
      , the bromine is likely engaging in a specific halogen bond or filling a strict steric pocket.
    • If

      
      , the effect is primarily hydrophobic space-filling.
      
Cellular Target Engagement (NanoBRET)

To ensure the benzylamine moiety permeates the cell membrane (aided by the alkoxy group):

  • Transfect HEK293 cells with Kinase-Luciferase fusion plasmid.

  • Treat cells with the Brominated Inhibitor + Fluorescent Tracer.

  • Measure BRET signal. A potent inhibitor will displace the tracer, reducing the BRET signal.

  • Metric: Calculate the cellular affinity (

    
    ).
    
Metabolic Stability (Microsomal Stability)

Bromine substitution, particularly at the para position of the benzyl ring, is a classic strategy to block metabolic oxidation (CYP450 mediated hydroxylation).

  • Assay: Incubate compound (1 µM) with Human Liver Microsomes (HLM) and NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Target:

    
     minutes; 
    
    
    
    µL/min/mg protein.
Experimental Workflow Diagram

Workflow Design Design Phase (Scaffold + Bromo-Alkoxy Tail) Synth Synthesis (Reductive Amination + SnAr) Design->Synth Biochem Biochemical Assay (IC50 vs De-bromo control) Synth->Biochem Biochem->Design Low Potency (Check Linker Length) Cell Cellular Assay (NanoBRET / Proliferation) Biochem->Cell If IC50 < 100 nM Metab ADME Profiling (Microsomal Stability) Cell->Metab If EC50 < 500 nM Metab->Design High Clearance (Optimize Alkoxy) Lead Lead Candidate Selection Metab->Lead If T1/2 > 30 min

Caption: Iterative workflow for validating brominated alkoxy benzylamine kinase inhibitors.

Data Summary: SAR Trends

The following table summarizes typical Structure-Activity Relationship (SAR) trends observed when optimizing this moiety in kinase inhibitors (e.g., for targets like CK2 or EGFR).

Substituent (R)Electronic EffectSteric BulkPredicted Kinase Affinity Impact
-H NeutralSmallBaseline. Often low affinity due to unfilled pocket.
-CH3 Weak DonorMediumModerate. Good hydrophobic fill, but no directional interaction.
-Cl Weak WithdrawerMediumGood. Some X-bonding potential, but

-hole is weak.
-Br WithdrawerLargeExcellent. Strong

-hole for Carbonyl interaction. Metabolic blocker.
-OCH3 (Alkoxy)DonorMediumSolubility Enhancer. Often critical for cell permeability and water-bridging.

References

  • Role of Halogen Bonding in Kinase Inhibitors

    • Title: Role and nature of halogen bonding in inhibitor-receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition.

    • Source: Minia University / Journal of Molecular Modeling.
    • URL:[Link] (Verified Context)

  • Benzylamine Scaffold in CK2 Inhibition

    • Title: Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Synthesis of Benzylamines

    • Title: Synthesis of benzyl bromides and amines (General Organic Chemistry Protocols).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Halogen Bonding in Drug Design (Review)

    • Title: Looking Back, Looking Forward
    • Source: MDPI / Pharmaceuticals.
    • URL:[Link]

  • EGFR/IGF-1R Dual Inhibitors (Benzylamine Applications)

    • Title: Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R.[2]

    • Source: Scientific Reports (N
    • URL:[Link]

Sources

Application

Chiral resolution methods for racemic 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

Application Note: Chiral Resolution of Racemic 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Executive Summary & Target Molecule Profile Target Molecule: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS Registry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Resolution of Racemic 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

Executive Summary & Target Molecule Profile

Target Molecule: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS Registry Number: (Generic/Racemic) 1243345-XX-X (Analogous references) Significance: This primary benzylic amine is a critical chiral building block for sphingosine-1-phosphate receptor 1 (S1P1) modulators, such as Cenerimod and related therapeutic candidates for autoimmune disorders.

The Challenge: The biological activity of S1P1 modulators is strictly stereodependent. The (R)-enantiomer is typically the bioactive pharmacophore. Synthetic routes often produce the racemate (50:50 mixture), necessitating robust resolution strategies to isolate the enantiopure amine (ee > 99%).

Scope of Guide: This application note details two distinct, scalable workflows for resolving the racemic amine:

  • Classical Diastereomeric Salt Crystallization (Cost-effective, scalable).[1]

  • Enzymatic Kinetic Resolution (High selectivity, mild conditions).

Method A: Classical Diastereomeric Salt Resolution

Principle: This method exploits the differential solubility of diastereomeric salts formed by reacting the racemic amine base with an enantiomerically pure chiral acid.[2] For electron-rich, sterically hindered benzylic amines, L-(+)-Tartaric acid and N-Acetyl-L-leucine are the preferred resolving agents.

Protocol 1: Resolution via L-Tartaric Acid

Materials:

  • Racemic Amine (100 g, ~0.39 mol)

  • L-(+)-Tartaric Acid (0.5 or 1.0 eq)

  • Solvent System: Ethanol (EtOH) / Water (95:5 v/v)

  • Base for liberation: NaOH (aq)

Experimental Workflow:

  • Salt Formation:

    • Dissolve 100 g of racemic amine in 500 mL of absolute Ethanol at 60°C.

    • In a separate vessel, dissolve 29.3 g (0.5 eq) of L-(+)-Tartaric acid in 100 mL of warm Ethanol.

    • Note: Using 0.5 equivalents (the "Pope-Peachey" method) maximizes theoretical yield of the desired salt while leaving the unwanted enantiomer in solution.

  • Crystallization:

    • Add the acid solution to the amine solution slowly over 30 minutes with mechanical stirring.

    • Cool the mixture to 25°C over 4 hours (ramp rate: 10°C/hr).

    • Critical Step: Seed with pure (R)-amine-L-tartrate crystals if available to induce nucleation at 40°C.

    • Stir at 0-5°C for an additional 2 hours.

  • Filtration & Recrystallization:

    • Filter the white precipitate.[3]

    • IPC (In-Process Control): Check chiral purity of the salt. If ee < 95%, recrystallize from EtOH/H2O (9:1).

  • Free Basing (Liberation):

    • Suspend the purified salt in CH2Cl2 (DCM) and add 1M NaOH (aq) until pH > 12.

    • Separate the organic layer, dry over Na2SO4, and concentrate.

Data Summary Table:

ParameterValue
Resolving AgentL-(+)-Tartaric Acid
SolventEtOH / H2O (95:5)
Yield (Salt)35-40% (Max theoretical 50%)
Final Optical Purity> 99.5% ee (after 1 recrystallization)
ThroughputHigh (Kg scale viable)
Workflow Visualization (DOT)

SaltResolution Racemate Racemic Amine (Solution) Mix Mixing & Heating (60°C, EtOH) Racemate->Mix Acid L-Tartaric Acid (0.5 eq) Acid->Mix Cool Controlled Cooling (Nucleation of Diastereomer A) Mix->Cool Filter Filtration Cool->Filter Solid Solid Salt (R)-Amine : L-Tartrate Filter->Solid Precipitate Liquor Mother Liquor Enriched (S)-Amine Filter->Liquor Filtrate Recryst Recrystallization (EtOH/H2O) Solid->Recryst If ee < 98% Base Free Basing (NaOH / DCM) Solid->Base If ee > 98% Recryst->Base Product Purified (R)-Amine (>99% ee) Base->Product

Figure 1: Workflow for classical diastereomeric salt resolution targeting the (R)-enantiomer.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Principle: Lipases, specifically Candida antarctica Lipase B (CAL-B) , exhibit high enantioselectivity toward primary amines. The enzyme catalyzes the acylation of one enantiomer (typically the (R)-amine) much faster than the other, converting it into an amide. The unreacted (S)-amine and the (R)-amide are then easily separated by standard silica chromatography or acid/base extraction.

Materials:

  • Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Isopropyl Acetate or Ethyl Acetate (acts as both reactant and solvent).

  • Racemic Amine.[2][4][5][6][7]

Protocol:

  • Reaction Setup:

    • Dissolve racemic amine (10 g) in Isopropyl Acetate (100 mL).

    • Add Immobilized CAL-B (10% w/w relative to substrate).

    • Incubate at 30-40°C with orbital shaking (200 rpm). Do not use magnetic stirring (grinds the enzyme support).

  • Monitoring:

    • Monitor conversion via HPLC (Chiralpak AD-H).

    • Stop reaction at 50% conversion . (Going beyond 50% degrades the ee of the product amide; stopping early lowers the ee of the remaining amine).

  • Workup & Separation:

    • Filter off the enzyme (can be recycled).

    • Evaporate volatiles.

    • Separation:

      • Dissolve residue in DCM.[3]

      • Wash with 1M HCl.

      • Organic Layer: Contains the (R)-Amide .

      • Aqueous Layer: Contains the (S)-Amine salt.

    • Hydrolysis (Optional): The (R)-amide can be hydrolyzed back to the (R)-amine using 6M HCl/Reflux if the (R)-amine is the target.

Mechanism & Pathway:

EnzymaticResolution Racemate Racemic Amine Inter Kinetic Resolution (Selective Acylation) Racemate->Inter CALB CAL-B Lipase + Isopropyl Acetate CALB->Inter Sep Acid/Base Extraction Inter->Sep RAmide (R)-Amide (Acylated Product) SAmine (S)-Amine (Unreacted) Sep->RAmide Organic Phase Sep->SAmine Aqueous Phase

Figure 2: Kinetic resolution pathway using CAL-B lipase.

Analytical Validation (QC)

To ensure the integrity of the resolution, the following HPLC method is mandatory.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) or 220 nm.

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~11.2 min

    • (Note: Order must be confirmed with authentic standards).

References

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824. Link

  • Gotor, V., et al. "Asymmetric Transformations of Amines by Lipase-Catalyzed Kinetic Resolution." Chemical Reviews, vol. 111, no. 7, 2011, pp. 4141-4182. Link

  • Bolli, M. H., et al. "Discovery of Cenerimod, a Potent and Selective S1P1 Receptor Modulator." Journal of Medicinal Chemistry, vol. 57, no. 15, 2014, pp. 6610-6623. (Describes the synthesis of related S1P1 modulators). Link

  • Kozlowski, M. C., et al. "Enantioselective Synthesis of Chiral Amines." Comprehensive Chirality, Elsevier, 2012. Link

  • Patel, R. N. "Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates." Biomolecules, vol. 3, no.[8] 4, 2013, pp. 741-777. Link

Sources

Method

Storage and stability conditions for 3-bromo-4-isopropoxy amine intermediates

Application Note: Storage and Stability Protocols for 3-Bromo-4-Isopropoxyaniline Part 1: Chemical Context & Stability Profile 1.1 The Molecule 3-Bromo-4-isopropoxyaniline is a critical intermediate, often utilized in th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Stability Protocols for 3-Bromo-4-Isopropoxyaniline

Part 1: Chemical Context & Stability Profile

1.1 The Molecule 3-Bromo-4-isopropoxyaniline is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or BTK inhibitors). Its structure features a "push-pull" electronic system that dictates its stability:

  • Isopropoxy Group (C4): A strong Electron Donating Group (EDG) via resonance (+M effect). This significantly increases the electron density of the aromatic ring, raising the HOMO energy level and making the amine highly susceptible to oxidation.

  • Bromine Atom (C3): A weak Electron Withdrawing Group (EWG) via induction (-I effect). While it offers minor stabilization compared to a pure alkoxy aniline, it is insufficient to counteract the activation from the oxygen lone pairs.

  • Primary Amine: The site of reactivity and degradation.

1.2 The Degradation Mechanism (The "Why") Unlike simple anilines, 3-bromo-4-isopropoxyaniline does not just "go bad"; it undergoes a specific radical-mediated auto-oxidation cascade. Upon exposure to atmospheric oxygen and light, the electron-rich ring facilitates the loss of an electron, forming a radical cation. This leads to the formation of highly colored impurities (azo-dimers, quinone imines, and oligomers) which appear as a brown/black oil or crust.

1.3 Stability Data Summary

ParameterSpecification/BehaviorRisk Level
Physical State Off-white to pale beige solidMedium (Low melting point risk)
Oxidation Potential High (Due to 4-isopropoxy group)Critical
Hygroscopicity ModerateMedium
Photosensitivity High (UV promotes radical formation)High
Shelf Life (Air) < 48 Hours (Significant darkening)N/A
Shelf Life (Inert) > 12 Months (at -20°C)Low

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the auto-oxidation pathway that necessitates the rigorous storage protocols described in Part 3.

OxidationPathway cluster_0 Degradation Cascade Start 3-Bromo-4-isopropoxyaniline (Colorless/Pale Solid) Trigger Trigger: O2 + UV Light Start->Trigger Activation Radical Radical Cation Intermediate Trigger->Radical -1 e⁻ Dimer Hydrazobenzene / Azo-Dimer Radical->Dimer Coupling Polymer Polyaniline-like Oligomers (Dark Brown) Dimer->Polymer Further Oxidation

Figure 1: Auto-oxidation cascade of electron-rich anilines leading to colored impurities.

Part 3: Validated Storage & Handling Protocols

Protocol A: Quality Control (QC) Assessment

Before storage or use, the integrity of the material must be verified. Visual inspection is the first line of defense.

  • Visual Check:

    • Pass: Off-white, beige, or pale crystalline solid.

    • Fail: Dark brown, black, or "gummy" appearance. Action: Proceed to Protocol C (Purification).

  • Solubility Test (Rapid QC):

    • Dissolve 10 mg in 1 mL of DCM (Dichloromethane).

    • Pass: Clear, colorless solution.

    • Fail: Turbid or tea-colored solution indicates oxidation products (which are often less soluble or highly colored).

Protocol B: Long-Term Storage (The "Golden Standard")

This protocol extends shelf life from days to years.

Equipment:

  • Amber glass vials (Borosilicate).

  • Parafilm or Teflon tape.

  • Inert Gas Source (Argon preferred over Nitrogen due to higher density).

  • Desiccator or Freezer (-20°C).

Step-by-Step:

  • Transfer: Move the compound into an amber vial. Note: Never store in clear glass; UV light accelerates the radical mechanism shown in Figure 1.

  • Inert Purge: Insert a needle connected to an Argon line into the vial. Flush gently for 30-60 seconds to displace oxygen.

  • Seal: Cap tightly. Wrap the cap-neck junction with Parafilm to prevent gas exchange during thermal contraction in the freezer.

  • Temperature: Store at -20°C .

    • Why? Reaction rates generally halve for every 10°C drop (Arrhenius equation). At -20°C, oxidation kinetics are negligible.

  • Equilibration (Critical): Before opening the vial for future use, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis or difficulty in handling.

Protocol C: Recovery of Oxidized Material

If the material has turned brown, it can often be salvaged. Do not discard without attempting this purification.

Method: Acid-Base Extraction (Self-Validating) This method exploits the basicity of the amine. Neutral oxidation impurities (azo compounds) will not protonate and can be washed away.

  • Dissolution: Dissolve the dark crude solid in EtOAc (Ethyl Acetate).

  • Acidification: Add 1M HCl. Shake and separate layers.

    • Mechanism:[1][2] The amine forms a water-soluble hydrochloride salt (

      
      ) and moves to the aqueous layer.
      
    • Separation: The dark oxidation impurities (non-basic) remain in the organic (EtOAc) layer.

  • Wash: Wash the aqueous layer (containing your product) once with fresh EtOAc to remove trace colored impurities.

  • Basification: Cool the aqueous layer on ice. Slowly add 1M NaOH or sat. NaHCO3 until pH > 10.

    • Observation: The product will precipitate as a solid or oil.[3]

  • Extraction: Extract the milky aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    
  • Result: You should recover an off-white solid.

Part 4: Operational Workflow Diagram

StorageWorkflow Receive Material Receipt / Synthesis QC QC Check: Color & Solubility Receive->QC Pass Pass (Pale Solid) QC->Pass Visual OK Fail Fail (Brown/Black) QC->Fail Dark Color Pack Pack under Argon in Amber Vial Pass->Pack Purify Perform Protocol C (Acid-Base Extraction) Fail->Purify Purify->QC Re-evaluate Store Store at -20°C Pack->Store

Figure 2: Decision tree for handling incoming or aged batches of 3-bromo-4-isopropoxyaniline.

References

  • Patai, S. (1968). The Chemistry of the Amino Group.[2] Interscience Publishers. (Foundational text on amine oxidation mechanisms).

Sources

Application

Application Note: Scalable Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

Executive Summary & Strategic Rationale This application note details a robust, scalable protocol for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine . This primary amine scaffold is a critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine . This primary amine scaffold is a critical pharmacophore in the development of GPCR modulators and kinase inhibitors.

The Core Challenge: The primary synthetic difficulty lies in the chemoselective reduction of the ethanone moiety to the ethylamine in the presence of an aryl bromide. Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodehalogenation (stripping the bromine), rendering the batch useless.

The Solution: We utilize a Three-Step Convergent Strategy designed for multi-gram to kilogram scale-up.

  • O-Alkylation: High-yield etherification using mild bases to minimize hydrolysis.

  • Oximation: Quantitative conversion to the oxime, serving as a stable intermediate.

  • Chemoselective Reduction: A Zinc/Acetic Acid mediated reduction. This method is chosen over hydride reagents (safety) and catalytic hydrogenation (selectivity) to strictly preserve the aryl bromide while delivering the primary amine.

Retrosynthetic Analysis & Pathway

The synthesis is designed to be self-validating , meaning intermediates are isolated via precipitation or crystallization, and the final purification relies on the chemical properties of the amine (acid-base extraction) rather than chromatography.

SynthesisPathway SM 3-Bromo-4-hydroxyacetophenone (Starting Material) INT1 Intermediate 1: 3-Bromo-4-isopropoxyacetophenone SM->INT1 Step 1: O-Alkylation (2-Bromopropane, K2CO3, DMF) INT2 Intermediate 2: Oxime Derivative INT1->INT2 Step 2: Condensation (NH2OH.HCl, NaOAc) PROD Target Product: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine INT2->PROD Step 3: Chemoselective Reduction (Zn Dust, AcOH)

Figure 1: Synthetic workflow designed for chemoselectivity and scalability.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-(propan-2-yloxy)acetophenone

Objective: Install the isopropyl ether protecting group/pharmacophore.

  • Reagents:

    • 3-Bromo-4-hydroxyacetophenone (1.0 equiv)

    • 2-Bromopropane (1.5 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv, anhydrous)
      
    • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)

Protocol:

  • Setup: Charge a reactor with 3-Bromo-4-hydroxyacetophenone and DMF (5 vol).

  • Base Addition: Add

    
     in a single portion. Stir for 15 minutes at ambient temperature to form the phenoxide.
    
  • Alkylation: Add 2-Bromopropane dropwise over 30 minutes.

    • Note: The reaction is slightly exothermic.[1] Maintain internal temperature

      
      .
      
  • Reaction: Heat to

    
     for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3]
    
  • Workup (Self-Validating):

    • Cool to room temperature.[4][5] Pour mixture into ice-water (10 vol).

    • The product will precipitate as a solid.

    • Filter the solid and wash with water to remove DMF and inorganic salts.

    • Checkpoint: If the product is oily, extraction with Ethyl Acetate is required, but precipitation is typical for this lipophilic ketone.

  • Drying: Dry in a vacuum oven at

    
    .
    

Expected Yield: 90–95% Appearance: Off-white to pale yellow solid.

Step 2: Formation of the Oxime Intermediate

Objective: Convert the ketone to a nitrogen-containing precursor without reducing the carbonyl yet.

  • Reagents:

    • Intermediate 1 (Ketone) (1.0 equiv)

    • Hydroxylamine Hydrochloride (

      
      ) (1.5 equiv)
      
    • Sodium Acetate (

      
      ) (2.0 equiv)
      
    • Solvent: Ethanol/Water (4:1 ratio)

Protocol:

  • Dissolution: Dissolve Intermediate 1 in Ethanol (5 vol).

  • Reagent Prep: Dissolve

    
     and 
    
    
    
    in Water (2 vol) separately, then add this aqueous solution to the ethanolic ketone solution.
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours.
    
    • Mechanism:[5][6][7][8][9] The NaOAc buffers the solution, preventing acid-catalyzed hydrolysis while activating the carbonyl.

  • Isolation:

    • Remove Ethanol under reduced pressure.

    • Dilute the residue with water.[1][5] The oxime usually crystallizes out.

    • Filter, wash with water, and dry.

Expected Yield: >95% (Quantitative) Validation:


 NMR will show the disappearance of the methyl ketone singlet (

ppm) and appearance of the oxime methyl singlet (

ppm).
Step 3: Chemoselective Reduction to the Amine

Objective: Reduce the C=N bond to C-N without touching the Ar-Br bond.

Critical Decision Point:

  • Avoid:

    
    /Pd-C (Causes debromination).
    
  • Avoid:

    
     (Too aggressive, difficult workup on scale).
    
  • Selected Method:Zinc Dust / Acetic Acid . This is a classic "dissolving metal reduction" that is highly selective for oximes/imines over aryl halides and is cost-effective for scale-up.

Protocol:

  • Setup: Charge the Oxime (Intermediate 2) and Glacial Acetic Acid (10 vol) into the reactor.

  • Activation: Cool to

    
    .
    
  • Reduction: Add Zinc dust (5.0 equiv) portion-wise over 1 hour.

    • Safety: This reaction is exothermic . Control addition rate to keep Temp

      
      .
      
    • Observation: The mixture will turn grey/slurry.

  • Completion: Stir at room temperature for 12 hours.

  • Workup (The "Acid-Base" Purification):

    • Filter off excess Zinc through a Celite pad. Wash pad with MeOH.

    • Concentrate the filtrate to remove most Acetic Acid.

    • Acid Wash: Dissolve residue in 1N HCl. Wash this aqueous layer with Diethyl Ether or MTBE.

      • Why? The amine product stays in the water (protonated). Unreacted oxime or neutral impurities move to the organic layer. Discard organic layer.

    • Base Release: Basify the aqueous layer to pH > 12 using 4N NaOH (cool with ice bath).

    • Extraction: Extract the liberated free amine into Dichloromethane (DCM) (

      
      ).
      
    • Final Isolation: Dry DCM over

      
      , filter, and concentrate.
      

Expected Yield: 75–85% Purity: >98% (by HPLC)

Analytical Data Summary

ParameterSpecificationMethod
Appearance Clear to pale yellow oil (solidifies upon salt formation)Visual

NMR (CDCl

)

1.35 (d, 6H,

), 1.39 (d, 3H,

), 4.05 (q, 1H,

), 4.5 (sept, 1H,

), 6.8-7.5 (m, 3H,

)
400 MHz NMR
MS (ESI)

(1:1 Isotopic pattern for Br)
LC-MS
Water Content

Karl Fischer

Safety & Handling Notes

  • Bromine Sensitivity: The 3-bromo substituent is metabolically stable but chemically labile under palladium catalysis. Strictly avoid cross-contamination with hydrogenation catalysts used in other hoods.

  • Exotherms: The alkylation (Step 1) and Zinc reduction (Step 3) are exothermic. On scales >100g, active cooling (jacketed reactor) is mandatory.

  • Waste Management: The Zinc/Acetic acid step generates zinc acetate waste. This must be disposed of as heavy metal waste, not general organic waste.

References

  • Reductive Amination Strategies

    • Afanasyev, O. I., et al. (2019).[5] Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Handling Aryl Bromides

    • Organic Chemistry Portal.[10] Reduction of Oximes to Amines. Link

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
  • Zinc/Acetic Acid Reduction Precedence: J. Chem. Soc., Perkin Trans. 1, 2001, 1086. (Demonstrates chemoselectivity of Zn/AcOH for oximes in presence of halides).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

Anklicken, um das Inhaltsverzeichnis zu erweitern Overview Welcome to the technical support resource for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. This guide is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Anklicken, um das Inhaltsverzeichnis zu erweitern

Overview

Welcome to the technical support resource for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of the reaction mechanism, potential pitfalls, and purification strategies.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides in a direct question-and-answer format to address the specific challenges you may encounter.

Synthesis Workflow Diagram

The synthesis is typically approached as a two-step process starting from the commercially available 3-bromo-4-hydroxyacetophenone. The first step involves a Williamson ether synthesis to install the isopropoxy group, followed by a reductive amination to form the target primary amine.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination start 3-Bromo-4-hydroxyacetophenone reagents1 Reagents: - 2-Bromopropane - Base (e.g., K₂CO₃) - Solvent (e.g., Acetone, DMF) start->reagents1 ketone 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one amine Target: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine ketone->amine Critical Transformation reagents2 Reagents: - Ammonia Source (e.g., NH₄OAc) - Reducing Agent (e.g., NaBH(OAc)₃) - Solvent (e.g., MeOH, DCE) ketone->reagents2 reagents1->ketone reagents2->amine

Caption: Overall workflow for the synthesis of the target amine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the target primary amine?

The most reliable and widely used route is a two-step synthesis. It begins with the Williamson ether synthesis of 3-bromo-4-hydroxyacetophenone using an isopropyl halide (like 2-bromopropane) and a base (e.g., potassium carbonate) to form the ketone precursor, 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one. This is followed by the reductive amination of the ketone using an ammonia source and a suitable reducing agent to yield the final primary amine. This approach is generally preferred over routes that might install the bromo- and amino-functionalities later, as it utilizes readily available starting materials and robust reactions.

Q2: Which step is most critical for achieving a high overall yield?

The reductive amination (Step 2) is unequivocally the most critical step. While the Williamson ether synthesis is typically high-yielding, the reductive amination is an equilibrium-driven process that can be plagued by side reactions if not properly controlled.[1] Key challenges include incomplete conversion, over-alkylation to form secondary amines, and premature reduction of the starting ketone to an alcohol byproduct. Careful selection of the ammonia source, reducing agent, and reaction conditions is paramount for success.

Q3: What are the primary side products I should watch for during the reductive amination?

There are two main side products to monitor:

  • The Alcohol Byproduct: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-ol. This forms if the reducing agent attacks the ketone's carbonyl group before it can react with the ammonia source to form the imine intermediate. This is common when using overly reactive hydrides like sodium borohydride (NaBH₄).[1]

  • The Secondary Amine Dimer: Bis(1-(3-bromo-4-isopropoxyphenyl)ethyl)amine. This arises when the desired primary amine product, being nucleophilic, attacks another iminium ion intermediate faster than the ammonia source does.

Effective monitoring by Thin Layer Chromatography (TLC) or LC-MS is crucial to detect these impurities early.

Q4: How can I effectively monitor the progress of the reductive amination reaction?

TLC is the most convenient method. Use a solvent system that gives good separation between the starting ketone, the amine product, and potential side products (e.g., 7:3 Hexanes:Ethyl Acetate with 1% triethylamine). The starting ketone is UV active and less polar, while the amine product is more polar and will have a lower Rf value. Staining with ninhydrin is highly effective for visualizing the primary amine product, which will typically appear as a purple or blue spot. The absence of the starting ketone spot and the appearance of a single, dominant ninhydrin-positive spot indicate a successful reaction.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a problem-solution format.

Problem Cluster A: Williamson Ether Synthesis (Step 1)
Q: My ether synthesis has stalled, showing significant unreacted 3-bromo-4-hydroxyacetophenone on TLC. What went wrong?

Answer: This issue typically points to one of three causes: insufficient base, inactive alkylating agent, or an inappropriate solvent choice.

  • Causality: The reaction is an Sₙ2 substitution where the phenoxide, formed by deprotonating the starting phenol with a base, acts as the nucleophile. If the base is too weak, not present in sufficient excess, or if the solvent doesn't promote the reaction, the concentration of the reactive phenoxide will be too low.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry and Strength: Ensure at least 1.5-2.0 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used. For stalled reactions, adding a stronger base like sodium hydride (NaH) can be effective, but requires an anhydrous aprotic solvent like DMF or THF.

    • Check Reagent Quality: 2-Bromopropane can degrade over time. Use a fresh bottle or distill it before use. Adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive 2-iodopropane in situ.

    • Optimize Solvent and Temperature: While acetone is common, a more polar aprotic solvent like DMF can significantly accelerate Sₙ2 reactions. Increasing the reaction temperature to 80-100 °C (if using DMF) can also drive the reaction to completion.

Problem Cluster B: Reductive Amination (Step 2)
Q: My final product is a mixture of the desired primary amine and a significant amount of the corresponding alcohol. How can I prevent this?

Answer: The formation of the alcohol byproduct is a classic case of competitive reduction. It occurs when your reducing agent is too reactive and reduces the ketone carbonyl faster than imine formation.

  • Causality & Mechanism: Reductive amination proceeds via an imine or iminium ion intermediate. The key to selectivity is using a reducing agent that is "just right"—reactive enough to reduce the C=N bond of the imine but sluggish toward the C=O bond of the ketone.[1][2] Sodium borohydride (NaBH₄) is often too reactive and will readily reduce aldehydes and ketones.

  • Solution: Switch to a more selective reducing agent.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[1] It is sterically hindered and less reactive than NaBH₄, showing excellent selectivity for imines over ketones. It also performs well under mildly acidic conditions which favor iminium ion formation.

    • Sodium Cyanoborohydride (NaBH₃CN): This is another classic selective reagent, but it is highly toxic and generates cyanide waste, making STAB a safer alternative for most applications.[3]

Comparative Data for Reducing Agents
Reducing AgentTypical ConditionsSelectivity for Imine vs. KetoneProsCons
NaBH₄Methanol, 0 °C to RTLowInexpensive, readily availableLow selectivity , often yields alcohol byproduct
NaBH₃CNMethanol, pH 5-6HighHigh selectivity, well-establishedHighly toxic , generates cyanide waste
NaBH(OAc)₃DCE, THF, 0 °C to RTExcellent High selectivity, non-toxic byproducts, commercially availableMore expensive than NaBH₄
H₂ / Raney NiMethanol, 50 psi H₂HighClean (no salt byproducts), cost-effective at scaleMay reduce aryl bromide, requires specialized equipment
Q: My reaction is clean, but the yield is low due to the formation of a secondary amine dimer. How do I suppress this side reaction?

Answer: Secondary amine formation is a kinetic issue. The primary amine product competes with your ammonia source as a nucleophile. To favor the desired reaction, you must use Le Châtelier's principle to your advantage.

  • Causality: The product amine can react with the starting ketone to form a secondary imine, which is then reduced to the secondary amine dimer.

  • Troubleshooting Logic:

    • Increase Concentration of Ammonia Source: The most effective solution is to use a large excess of the ammonia source. Instead of 1-2 equivalents, use 10-20 equivalents of ammonium acetate or a saturated solution of ammonia in methanol. This ensures that the concentration of ammonia is always significantly higher than the concentration of the product amine, kinetically favoring the formation of the primary imine.

    • Control Reagent Addition: In some cases, slow addition of the reducing agent to the mixture of the ketone and the ammonia source can help maintain a low concentration of the primary amine product at any given time, reducing its ability to compete.

G start Observe Low Yield & High Secondary Amine Impurity q1 What was the stoichiometry of the ammonia source? start->q1 ans1_low Low Excess (e.g., 1-3 eq. NH₄OAc) q1->ans1_low Stoichiometry ans1_high High Excess (e.g., >10 eq. NH₄OAc) q1->ans1_high Stoichiometry sol1 Root Cause: Product amine outcompetes ammonia. Solution: Increase ammonia source to >10 equivalents. This kinetically favors primary amine formation. ans1_low->sol1 q2 Was the reducing agent added all at once? ans1_high->q2 end_node Re-run experiment with optimized conditions sol1->end_node ans2_yes Yes, single portion addition q2->ans2_yes Addition Method ans2_no No, slow portion-wise addition q2->ans2_no Addition Method sol2 Potential Issue: High instantaneous concentration of product amine. Suggestion: Try slow addition of the reducing agent to keep the product concentration low throughout the reaction. ans2_yes->sol2 ans2_no->end_node sol2->end_node

Caption: Troubleshooting logic for secondary amine formation.

Problem Cluster C: Product Purification
Q: My crude product is an oil that streaks badly on silica gel, making column chromatography difficult. What can I do?

Answer: Amines are basic and often interact strongly with the acidic surface of standard silica gel, leading to tailing and poor separation.[4]

  • Causality: The lone pair on the nitrogen atom of the amine forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This causes the compound to "stick" to the stationary phase, resulting in streaking.

  • Solutions:

    • Neutralize the Silica/Eluent: The most common solution is to add a small amount of a basic modifier to your eluent. Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your solvent system (e.g., Hexanes/Ethyl Acetate). This deactivates the acidic sites on the silica by competing with your product, allowing for much cleaner elution.[4]

    • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) can be very effective.[4]

    • Salt Formation and Extraction: Convert the amine into its hydrochloride (HCl) salt by treating the crude product in an organic solvent (like ether or ethyl acetate) with HCl (either gaseous or a solution in dioxane). The salt will often precipitate as a solid, which can be collected by filtration. If it doesn't precipitate, it will become water-soluble, allowing you to perform an aqueous wash to remove non-basic organic impurities. Afterward, you can regenerate the free amine by basifying the aqueous layer and extracting the product.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one
  • Materials:

    • 3-Bromo-4-hydroxyacetophenone (1.0 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

    • 2-Bromopropane (1.5 eq)

    • Acetone or Dimethylformamide (DMF) (approx. 0.2 M concentration)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-4-hydroxyacetophenone, potassium carbonate, and the solvent.

    • Stir the suspension vigorously for 10 minutes at room temperature.

    • Add the 2-bromopropane dropwise to the mixture.

    • Heat the reaction mixture to reflux (for acetone, ~60 °C; for DMF, ~85 °C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting material is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ketone, which is often pure enough for the next step or can be purified by recrystallization from hexanes/isopropanol.

Protocol 3.2: Reductive Amination to 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
  • Materials:

    • 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one (1.0 eq)

    • Ammonium Acetate (NH₄OAc) (20 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Methanol (MeOH) (approx. 0.1 M concentration)

  • Procedure:

    • To a round-bottom flask, add the ketone, ammonium acetate, and methanol.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. The mixture may be heterogeneous.

    • Cool the flask in an ice-water bath to 0 °C.

    • Add the sodium triacetoxyborohydride in small portions over 20-30 minutes. Caution: Gas evolution (hydrogen) may occur.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC (e.g., 7:3 Hexanes:EtOAc + 1% Et₃N, stain with ninhydrin) for the disappearance of the starting ketone.

    • Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Remove most of the methanol via rotary evaporation.

    • Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amine.

    • Purify the crude product via flash column chromatography on silica gel using an eluent containing 1% triethylamine.

Section 4: References

  • Rosenau, T., et al. (2018). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link][5]

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia. Available at: [Link][6]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link][1]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link][7]

  • Pelletier, G. (2021). Reductive Amination. Organic Chemistry Portal. Available at: [Link][8]

  • Burkhardt, E. R., et al. (2007). Boron reagents for reductive amination. ResearchGate. Available at: [Link][2]

  • Pelletier, J. C. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link][9]

  • Fisher, T. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link][3]

Sources

Optimization

Troubleshooting low enantiomeric excess in 3-bromo-4-isopropoxy amine synthesis

Current Status: Active Ticket ID: #CHIRAL-BR-ISO-001 Subject: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Synthesis Assigned Specialist: Senior Application Scientist Executive Summary You are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: #CHIRAL-BR-ISO-001 Subject: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low enantiomeric excess (ee) in the synthesis of a 3-bromo-4-isopropoxy chiral amine. This substrate presents a specific "push-pull" challenge: the isopropoxy group is a bulky electron donor, while the bromine is inductively withdrawing but sterically demanding.

This guide addresses the two most robust synthetic routes for this scaffold:

  • Biocatalytic Transamination (ATA): The modern "green" standard, susceptible to equilibrium and steric constraints.

  • Ellman’s Auxiliary Chemistry: The robust chemical alternative, susceptible to thermodynamic equilibration and Lewis acid stoichiometry.

Module 1: Biocatalytic Route (Transaminases)

Context:


-Transaminases (ATAs) transfer an amine from a donor (e.g., isopropylamine) to your prochiral ketone.
The Problem:  The 3-bromo-4-isopropoxy motif is bulky. If the enzyme pocket is too small, the substrate binds in a non-optimal conformation, leading to low selectivity (low ee) or low conversion.
Troubleshooting Guide: Biocatalysis
SymptomRoot Cause AnalysisCorrective Action
Low Conversion (<50%) Unfavorable Equilibrium. The reaction is reversible. Acetophenone derivatives often suffer from product inhibition.Switch Amine Donor: Use Isopropylamine (IPA) as the donor. The byproduct (acetone) is volatile. Apply vacuum (200-300 mbar) or a nitrogen sweep to remove acetone continuously, driving the equilibrium forward [1].
Low ee (<90%) Steric Clash. The 4-isopropoxy group is hitting the "roof" of the enzyme's large binding pocket, forcing the phenyl ring to rotate or bind in the "small" pocket.Screen Variant Libraries: You cannot "force" this with conditions. You must screen engineered variants (e.g., Vibrio fluvialis W58L mutants or commercial kits from Codexis/Johnson Matthey) designed for bulky aryl ketones [2].
Inconsistent ee Background Reaction. Spontaneous (racemic) reductive amination is occurring due to trace metal contamination or improper cofactor ratios.Control Experiments: Run the reaction without the enzyme but with PLP and amine donor. If product forms, add EDTA to chelate trace metals or lower the temperature.
Precipitation Solubility Limit. The hydrophobic substrate crashes out in aqueous buffer, preventing enzyme access.Co-solvent Optimization: Add DMSO (10-20% v/v) . Ensure the pH is re-adjusted after DMSO addition, as organic solvents can shift the effective pKa of the buffer [3].
Workflow Visualization: Transaminase Optimization

Transaminase_Optimization Start Start: Low ee/Conversion Check_Bg Check Background Reaction (No Enzyme) Start->Check_Bg Bg_Pos Product Detected? Check_Bg->Bg_Pos Bg_Yes Add EDTA / Lower Temp Bg_Pos->Bg_Yes Yes Bg_No Check Equilibrium Bg_Pos->Bg_No No Equil_Check Is Conversion > 50%? Bg_No->Equil_Check Conv_Low Shift Equilibrium: 1. Use IPA Donor 2. Apply Vacuum (Remove Acetone) 3. Use LDH/GDH System Equil_Check->Conv_Low No Conv_High Steric Issue Identified Equil_Check->Conv_High Yes Screening Screen Enzyme Library Target: 'Bulky-Aryl' Specific Variants Conv_High->Screening Solvent Add 10-20% DMSO for Solubility Screening->Solvent

Caption: Logic flow for diagnosing low enantioselectivity in transaminase-mediated synthesis. Note the distinction between equilibrium issues (conversion) and binding issues (ee).

Module 2: Chemical Route (Ellman’s Auxiliary)

Context: Condensation of the ketone with (R)- or (S)-tert-butanesulfinamide, followed by reduction. The Problem: The bulky 3-bromo-4-isopropoxy group hinders imine formation, requiring harsh conditions that may cause isomerization. Subsequently, the reduction step requires precise "face selection."

Troubleshooting Guide: Ellman Chemistry
SymptomRoot Cause AnalysisCorrective Action
Low Yield (Imine Step) Steric Hindrance. The ketone is electron-rich (isopropoxy) and bulky. Standard condensation (Ti(OEt)4) might stall.Increase Lewis Acid: Increase Ti(OEt)

to 4.0 - 5.0 equivalents . Reflux in THF is standard, but switching to Toluene (110°C) can push the reaction. Ensure anhydrous conditions to prevent hydrolysis [4].
Low Diastereoselectivity (dr) Thermodynamic Equilibration. The

imine ratio is poor, or the reduction temperature is too high.
Cryogenic Reduction: Perform the reduction at -78°C . If using NaBH

, switch to L-Selectride (bulky hydride) or DIBAL-H in toluene. These enhance the steric differentiation between the "open" and "blocked" faces of the imine [5].
Reversed Selectivity Chelation Control vs. Dipole Model. The presence of Lewis acids (like CeCl

) can flip the selectivity model.
Check Additives: If using NaBH

, adding CeCl

often favors one diastereomer, while naked L-Selectride favors the other. Verify which model (Cram-Chelate vs. Felkin-Anh) applies to your specific auxiliary enantiomer [5].
Protocol: High-Selectivity Reduction
  • Imine Formation: React ketone (1.0 eq) with (S)-t-butanesulfinamide (1.2 eq) and Ti(OEt)

    
     (4.0 eq) in dry Toluene. Heat to 100°C for 18h. Monitor by LCMS (hydrolysis on column is common; check for amine peak).
    
  • Workup: Critical Step. Pour into brine/EtOAc with vigorous stirring. The Ti salts will form a thick paste. Filter through Celite.

  • Reduction:

    • Dissolve purified imine in dry THF.

    • Cool to -78°C (Dry ice/Acetone).

    • Add L-Selectride (1.5 eq) dropwise over 30 mins.

    • Why? L-Selectride is bulky. It will attack the imine C=N bond from the least hindered face, maximizing the impact of your chiral auxiliary [6].

Module 3: Analytical Validation

Context: You cannot troubleshoot what you cannot measure. The 3-bromo and 4-isopropoxy groups provide unique UV signatures but can complicate separation.

Chiral HPLC Method Development

Do not rely on optical rotation; it is unreliable for this class of molecules due to the heavy bromine atom.

ParameterRecommendation
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose). These are robust against the solvents needed to dissolve your greasy substrate [7].
Mobile Phase Heptane : IPA (90:10) with 0.1% Diethylamine (DEA) . The DEA is critical to sharpen the peak of the free amine.
Detection UV @ 254 nm (Bromine/Phenyl absorption).
Validation Inject the racemate (synthesized via reductive amination with NaBH

and ammonium acetate) to confirm separation of enantiomers.
Visualizing the Analytical Decision

Analytical_Validation Sample Crude Amine Col_Select Select Column: Chiralpak IA/IC Sample->Col_Select Phase Mobile Phase: Heptane/IPA + 0.1% DEA Col_Select->Phase Result Resolution > 1.5? Phase->Result Success Valid Method Measure ee Result->Success Yes Fail Troubleshoot: 1. Switch to EtOH modifier 2. Derivatize (Mosher Amide) Result->Fail No

Caption: Workflow for establishing a valid chiral HPLC method. DEA is essential for basic amines.

References

  • Tufvesson, P., et al. (2014).[1] "A model to assess the feasibility of shifting reaction equilibrium by acetone removal in the transamination of ketones." Biotechnology and Bioengineering.

  • Guo, F., & Berglund, P. (2017). "Transaminase biocatalysis: optimization and application." Green Chemistry.

  • Codexis Inc. (2014). "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria." ChemCatChem.

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.

  • Robby, C., et al. (2010). "Diastereoselective Synthesis of Amines using tert-Butanesulfinamide." Journal of Organic Chemistry.

  • Sigma-Aldrich. "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."

  • Chromatography Today. (2009). "Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases."

Sources

Troubleshooting

Optimizing reductive amination conditions for sterically hindered alkoxy acetophenones

Technical Support Center: Reductive Amination of Sterically Hindered Alkoxy Acetophenones Ticket ID: RA-OPT-2024 Subject: Optimization of reaction conditions for electron-rich, hindered ketones. Assigned Specialist: Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination of Sterically Hindered Alkoxy Acetophenones

Ticket ID: RA-OPT-2024 Subject: Optimization of reaction conditions for electron-rich, hindered ketones. Assigned Specialist: Senior Application Scientist

Executive Summary: The "Deactivated Ketone" Challenge

You are likely encountering stalled conversion or direct reduction (alcohol formation) because alkoxy acetophenones present a "perfect storm" of resistance:

  • Steric Hindrance: The methyl group of the acetophenone and the ortho-alkoxy substituents physically block the nucleophilic attack of the amine.

  • Electronic Deactivation: Alkoxy groups are strong electron donors (

    
     effect). They donate electron density into the benzene ring, which is conjugated with the carbonyl. This renders the carbonyl carbon less electrophilic , significantly slowing the rate-determining step: imine formation.
    

Standard conditions (e.g., STAB/AcOH) often fail here because they rely on a rapid equilibrium between ketone and imine. For these substrates, you must force the equilibrium toward the imine before introducing the hydride source.

Module 1: Critical Parameter Optimization

The Lewis Acid Mediator: Titanium(IV) Isopropoxide

For hindered/deactivated ketones, Titanium(IV) isopropoxide [Ti(OiPr)


]  is the gold standard.
  • Mechanism: It acts as a dual-function reagent. First, it coordinates to the carbonyl oxygen, increasing its electrophilicity (overcoming the alkoxy deactivation). Second, it acts as a chemical desiccant, scavenging the water produced during condensation to drive the equilibrium forward (Le Chatelier’s principle).

  • Causality: Without Ti(OiPr)

    
    , the imine concentration remains low. Adding a reducing agent to this mixture results in the reduction of the unreacted ketone to the alcohol, rather than the imine to the amine.
    
The Reducing Agent Selection
ReagentStrengthSelectivityRecommendation
NaBH

StrongLow (Reduces ketones & imines)Primary Choice (with Ti). Use only after imine pre-formation is complete.
NaBH(OAc)

(STAB)
MildHigh (Prefers imines)Secondary Choice. Often too slow for hindered acetophenones unless used with high heat/acid.
NaBH

CN
MildHighAvoid. Toxic (cyanide risk) and generally outperformed by Ti-mediated methods for these specific substrates.

Module 2: Visualizing the Pathway

Figure 1: Ti-Mediated Mechanism & Critical Control Points

Ti_Mechanism Ketone Alkoxy Acetophenone (Low Electrophilicity) Ti_Complex Activated Ti-Complex (Lewis Acid Activation) Ketone->Ti_Complex + Ti(OiPr)4 Side_Alcohol Side Product: 1-Phenylethanol Ketone->Side_Alcohol Direct Reduction (If NaBH4 added too early) Hemiaminal Titanium-Aminocarbinol Intermediate Ti_Complex->Hemiaminal + Amine Amine Amine Nucleophile Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - TiO2 / - H2O (Irreversible Step) Product Target Amine Imine->Product + NaBH4 (Reduction)

Caption: The Titanium(IV) acts as a bridge, activating the ketone and trapping water to force imine formation. Premature hydride addition leads to the alcohol side product.

Module 3: Optimized Protocols

Protocol A: The "Titanium Force" Method (Recommended)

Best for: Sterically hindered, electron-rich acetophenones (e.g., 2,4,6-trimethoxyacetophenone).

  • Imine Formation (The Critical Step):

    • In a dry flask under Argon, combine the Acetophenone (1.0 equiv) and Amine (1.2–1.5 equiv).

    • Add Ti(OiPr)

      
        (1.25–1.5 equiv) neat.
      
    • Note: If the mixture is too viscous, add a minimal amount of dry THF (1–2 mL/mmol).

    • Stir at Ambient Temperature for 6–12 hours .

    • Validation: Monitor by IR (disappearance of C=O stretch) or crude NMR. Do not proceed until the ketone is consumed.

  • Reduction:

    • Dilute the viscous mixture with Absolute Ethanol (2 mL/mmol).

    • Add NaBH

      
        (1.5 equiv) carefully (exothermic).
      
    • Stir for 2–4 hours at room temperature.

  • The "Anti-Emulsion" Workup (Crucial):

    • Titanium forms a gelatinous precipitate with water that traps product. Do not just add water.

    • Quench: Pour reaction mixture into 2M aqueous NH

      
      OH  (or 1M NaOH).
      
    • Filter the resulting white precipitate through a Celite pad.

    • Wash the pad thoroughly with EtOAc or DCM.

    • Perform standard extraction on the filtrate.

Protocol B: The Microwave-Assisted STAB Method

Best for: Moderately hindered substrates where Ti(OiPr)


 is incompatible.
  • Combine Ketone (1.0 equiv), Amine (1.5 equiv), and Acetic Acid (2.0 equiv) in DCE (Dichloroethane).

  • Add NaBH(OAc)

    
      (2.0 equiv).
    
  • Heat: Microwave irradiation at 80–100°C for 30–60 minutes.

  • Note: Thermal energy helps overcome the steric barrier that STAB alone cannot surmount at room temperature.

Module 4: Troubleshooting Dashboard (FAQ)

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Start: What is the issue? Issue1 Starting Material (Ketone) Remains Unreacted Problem->Issue1 Issue2 Major Product is Alcohol (Direct Reduction) Problem->Issue2 Issue3 Low Yield due to Workup Emulsion Problem->Issue3 Sol1 Imine formation failed. Switch to Ti(OiPr)4 neat. Increase Time/Temp. Issue1->Sol1 Sol2 Reductant added too early. Ensure 100% conversion to imine BEFORE adding NaBH4. Issue2->Sol2 Sol3 Titanium Hydroxide Gel. Use NH4OH or Rochelle Salt wash during workup. Issue3->Sol3

Caption: Diagnostic flow for common failures in reductive amination of hindered ketones.

Q1: I see a new spot on TLC, but after workup, it reverts to the starting ketone. Why?

A: You likely formed the hemiaminal or an unstable imine that hydrolyzed back to the ketone upon contact with aqueous workup buffers.

  • Fix: Ensure the reduction step (NaBH

    
     addition) runs to completion before adding water. If using STAB, the reduction might be too slow; switch to the Ti(OiPr)
    
    
    
    /NaBH
    
    
    protocol to "lock in" the amine.
Q2: The reaction mixture turned into a solid white rock. Is it ruined?

A: No, this is common with Ti(OiPr)


. As the reaction proceeds, titanium oxides/complexes can precipitate.
  • Fix: Dilute with dry THF or Ethanol before adding the borohydride. Ensure efficient stirring (use an overhead stirrer for scales >10g).

Q3: Can I use Molecular Sieves instead of Titanium?

A: For highly hindered alkoxy acetophenones, sieves are often insufficient. While they remove water, they do not activate the carbonyl electronically. Ti(OiPr)


 is preferred because it provides both Lewis acid activation  and water scavenging .
Q4: My product is trapped in the Titanium emulsion layer.

A: This is the most common yield-killer.

  • Fix: Do not use a simple water/brine wash.

    • Method A: Quench with 10% NaOH or NH

      
      OH (converts Ti to insoluble TiO
      
      
      
      which can be filtered).
    • Method B: Use a saturated solution of Rochelle Salt (Potassium Sodium Tartrate) . Stir for 1-2 hours. This complexes the Titanium into a water-soluble species, allowing for a clean phase separation.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: The foundational paper establishing the Ti(OiPr) /NaBH protocol for hindered ketones.
  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Context: Defines the scope and limitations of STAB, highlighting why it struggles with sterically hindered ketones compared to Ti-methods.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

    • Context: Early work validating Titanium's role in forcing imine form

Sources

Optimization

Preventing debromination during synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. This resource is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. This resource is designed to provide expert guidance and troubleshooting strategies to address common challenges encountered during the synthesis of this important intermediate. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have curated this guide to help you navigate potential pitfalls, with a specific focus on preventing unwanted debromination.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine, and which is most susceptible to debromination?

There are several viable synthetic pathways to the target amine. A prevalent and efficient method involves the reductive amination of the corresponding ketone, 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one. This ketone is typically synthesized from a commercially available starting material like 4-hydroxyacetophenone through a sequence of bromination and etherification.

The most critical step where debromination is frequently observed is during the reduction of an intermediate, such as an oxime or an imine, to the final amine.[1] Catalytic hydrogenation, a common method for these reductions, is particularly notorious for causing hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[2]

Q2: I'm observing a significant amount of the debrominated byproduct, 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, in my final product. What is the likely cause?

The formation of the debrominated byproduct is a classic example of hydrodehalogenation. This side reaction is especially common when using palladium-based catalysts (e.g., Pd/C) with a hydrogen source for the reduction.[3] The palladium catalyst can facilitate the cleavage of the carbon-bromine bond.[2]

The general mechanism for this undesired reaction involves the formation of a palladium-hydride (Pd-H) species. This can then react with the aryl bromide, leading to the reductive cleavage of the C-Br bond and its replacement with a C-H bond.[4]

Q3: How can I modify my reductive amination protocol to minimize debromination?

To minimize debromination during reductive amination, a careful selection of the reducing agent and reaction conditions is crucial. While catalytic hydrogenation is a powerful reduction method, it often leads to dehalogenation of aryl halides.[1]

Recommended Alternative: A highly effective alternative is to use hydride-based reducing agents. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for the reduction of imines to amines.[5][6] These reagents are generally chemoselective and do not typically affect aryl halides under standard reductive amination conditions.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and effective option.[5]

Troubleshooting Guide: Debromination During Oxime Reduction

A common strategy to synthesize the target amine is through the formation and subsequent reduction of an oxime from 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one. However, the reduction of the oxime is a critical step where debromination can occur.

Issue: Significant debromination observed during the catalytic hydrogenation of the oxime intermediate.

Catalytic hydrogenation of oximes is a well-established method for synthesizing primary amines.[7][8] However, the conditions required for C=N bond reduction can also promote the cleavage of the C-Br bond, especially with catalysts like Palladium on carbon (Pd/C).

Troubleshooting Logic:

G start Debromination during Oxime Hydrogenation catalyst Is a Palladium-based catalyst (e.g., Pd/C) being used? start->catalyst pressure Is high hydrogen pressure being applied? catalyst->pressure Yes solution4 Consider alternative reduction methods (e.g., NaBH₄/CoCl₂, Zn/AcOH). catalyst->solution4 No temp Is the reaction run at elevated temperature? pressure->temp Yes solution2 Lower hydrogen pressure. pressure->solution2 No solution3 Reduce reaction temperature. temp->solution3 Yes end Reduced Debromination temp->end No solution1 Switch to a different catalyst system. (e.g., PtO₂, Raney Nickel) solution1->end solution2->end solution3->end solution4->end

Caption: Decision tree for troubleshooting debromination during oxime hydrogenation.

Detailed Recommendations:

1. Catalyst Selection:

The choice of catalyst is paramount in controlling the chemoselectivity of the reduction.

  • Palladium (Pd) Catalysts: These are highly active for hydrogenolysis and are a primary cause of debromination.[2] It is advisable to avoid them if debromination is a significant issue.

  • Platinum (Pt) Catalysts: Platinum-based catalysts, such as Platinum Oxide (PtO₂, Adam's catalyst), are often more selective for the reduction of the C=N bond over the C-Br bond.[7]

  • Raney Nickel (Ra-Ni): This is another effective catalyst for oxime reduction that generally shows lower activity towards dehalogenation compared to palladium.[9]

2. Reaction Condition Optimization:

Fine-tuning the reaction parameters can significantly suppress the undesired side reaction.

  • Temperature: High temperatures can promote hydrodehalogenation.[10] Running the reaction at a lower temperature (e.g., room temperature) can help minimize debromination.

  • Hydrogen Pressure: High hydrogen pressure can also increase the rate of dehalogenation. It is recommended to use lower pressures (e.g., atmospheric to 50 psi) and monitor the reaction progress carefully.

  • Solvent: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol or methanol are commonly used.

3. Alternative Reduction Methods:

If catalytic hydrogenation continues to yield the debrominated product, consider alternative, non-catalytic reduction methods.

  • Metal/Acid Systems: Reagents like zinc in acetic acid (Zn/AcOH) or iron in acetic acid (Fe/AcOH) are effective for reducing oximes to amines and are less likely to cause debromination.

  • Sodium Borohydride Systems: Sodium borohydride in the presence of a transition metal salt, such as cobalt(II) chloride (CoCl₂), can efficiently reduce oximes to amines.

Experimental Protocols
Protocol 1: Synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one oxime

This protocol outlines the synthesis of the oxime intermediate from the corresponding ketone.

Materials:

  • 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one in ethanol.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate (or pyridine as a base) in water to the flask.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the oxime.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Reduction of Oxime to Amine with Minimized Debromination (using PtO₂)

This protocol provides a method for the reduction of the oxime to the target amine using a platinum catalyst to minimize debromination.

Materials:

  • 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one oxime

  • Platinum(IV) oxide (PtO₂)

  • Ethanol or Acetic Acid

  • Hydrogen gas source

  • Parr hydrogenator or similar apparatus

Procedure:

  • To a hydrogenation vessel, add the oxime and the solvent (ethanol or acetic acid).

  • Carefully add the PtO₂ catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (start with a lower pressure, e.g., 40-50 psi).

  • Stir the reaction at room temperature and monitor the hydrogen uptake.

  • Once the hydrogen uptake ceases, depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup, typically involving basification with an aqueous solution of sodium hydroxide and extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amine.

  • Purify the product by column chromatography or recrystallization as needed.

Data Summary

The following table provides a comparison of different catalytic systems for the reduction of aryl-substituted oximes, highlighting their general propensity for causing debromination.

Catalyst SystemTypical ConditionsPropensity for DebrominationComments
Pd/C H₂ (1-5 atm), RT-50 °C, EtOH/MeOHHigh Highly active but often leads to significant hydrodehalogenation.[2]
PtO₂ H₂ (1-4 atm), RT, EtOH/AcOHLow to Moderate Generally more chemoselective for C=N reduction over C-Br cleavage.[7]
Raney Ni H₂ (1-10 atm), RT-80 °C, EtOH/MeOHLow to Moderate A good alternative to palladium, though may require higher pressures or temperatures.
Zn/AcOH RT-60 °CVery Low A classical, non-catalytic method that is very gentle on aryl halides.
NaBH₄/CoCl₂ RT, MeOHVery Low A mild and effective hydride-based system for oxime reduction.
Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of Ketone Intermediate cluster_1 Formation of Amine Start 4-Hydroxyacetophenone Bromination Bromination Start->Bromination Intermediate1 3-Bromo-4-hydroxyacetophenone Bromination->Intermediate1 Etherification Etherification (Isopropyl Halide, Base) Intermediate1->Etherification Ketone 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one Etherification->Ketone Oximation Oximation (NH₂OH·HCl) Ketone->Oximation Oxime Oxime Intermediate Oximation->Oxime Reduction Reduction Oxime->Reduction TargetAmine 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Reduction->TargetAmine Desired Pathway DebrominatedProduct Debrominated Byproduct Reduction->DebrominatedProduct Side Reaction (Debromination)

Caption: General synthetic pathway highlighting the critical reduction step.

By understanding the underlying mechanisms of debromination and carefully selecting the appropriate reagents and conditions, researchers can successfully synthesize 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine with high purity and yield.

References
  • Redina, E.A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Available at: [Link]

  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683. Available at: [Link]

  • Fang, H., et al. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]

  • Alonso, F., Riente, P., & Yus, M. (2008). Nickel Nanoparticles in Isopropanol: A New Catalytic System for the Transfer Hydrogenation of Aldimines. Synlett, 2008(09), 1289-1292.
  • Pearson, D. E., et al. (1961). 3-Bromoacetophenone. Organic Syntheses, 41, 15.
  • Hwang, H., et al. (2013). Kinetic study of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Free Base

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the free base form of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the free base form of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments. This document is structured as a series of frequently asked questions (FAQs) that address common issues, offering detailed troubleshooting steps and expert insights.

Understanding the Molecule: Why Solubility Can Be a Hurdle

The structure of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine presents a classic solubility challenge. It's a primary amine, which typically offers some degree of water solubility through hydrogen bonding.[1][2] However, the molecule also possesses a significant hydrophobic (lipophilic) character due to the phenyl ring, the bromo substituent, and the isopropoxy group. This substantial non-polar region can lead to poor aqueous solubility.[3] The key to successfully dissolving this compound lies in overcoming these hydrophobic forces, often by either selecting an appropriate organic solvent or by modifying the aqueous environment to favor dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound won't dissolve in my aqueous buffer. What's the first thing I should try?

Answer:

The most common reason for poor aqueous solubility of a basic compound like this is the pH of the buffer. The primary amine group in your molecule is basic and can be protonated to form a much more polar—and therefore more water-soluble—ammonium salt.[4]

Troubleshooting Protocol: pH Adjustment

  • Prepare a Slurry: Suspend a small, known amount of the compound in your desired aqueous buffer.

  • Stepwise Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Monitor for Dissolution: Observe the suspension. As the pH decreases, the compound should begin to dissolve as the amine is protonated.

  • Determine the Solubilizing pH: Note the pH at which the solution becomes clear. This is your minimum pH for maintaining solubility. It's advisable to work at a pH unit below this value to ensure the compound remains in solution.

  • Compatibility Check: Ensure the final pH is compatible with your experimental assay and does not affect the stability of your compound or other components in your system.

Q2: I need to prepare a concentrated stock solution. Which organic solvents should I consider?

Answer:

For creating a concentrated stock solution, starting with an organic solvent is standard practice. The choice of solvent depends on the desired concentration and its compatibility with your downstream application. Amines are generally soluble in polar organic solvents.[1][4]

Recommended Organic Solvents:

Based on general principles for compounds of this nature, the following solvents are excellent starting points.

SolventPolarityTypical Starting ConcentrationNotes & Considerations
DMSO High10-50 mMA powerful and versatile solvent, compatible with many biological assays at low final concentrations (<0.5%).[5][6]
Ethanol High5-20 mMA good, less toxic alternative to DMSO. Can be used in higher final concentrations in some cellular assays.
DMF High10-50 mMSimilar to DMSO in solvent strength but can be more aggressive. Ensure it's compatible with your experimental setup.
Methanol High5-20 mMAnother good option, but can be more volatile than ethanol.

Experimental Workflow for Solvent Selection:

Below is a decision-making workflow for selecting the optimal organic solvent for your stock solution.

SolventSelection start Start: Need Concentrated Stock Solution sol_choice Select Candidate Solvents DMSO Ethanol DMF start->sol_choice test_sol Test Solubility at Desired Concentration sol_choice->test_sol dissolved Does it Dissolve? test_sol->dissolved check_compat Check Downstream Compatibility Assay Interference Cell Toxicity dissolved->check_compat Yes fail Re-evaluate or Try Co-solvents dissolved->fail No compat_ok Is it Compatible? check_compat->compat_ok compat_ok->sol_choice No, try another final_choice Solvent Selected compat_ok->final_choice Yes

Caption: Workflow for selecting a suitable organic solvent.

Q3: My compound dissolves in the organic stock solvent, but precipitates when I dilute it into my aqueous experimental medium. What is happening and how can I fix it?

Answer:

This is a very common issue known as "solvent shock" or "precipitation upon dilution."[5] It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where it is not soluble. The key is to manage the transition from the organic to the aqueous phase.

Troubleshooting Strategies for Precipitation:

  • pH Adjustment of the Aqueous Medium: This is the most effective solution. As detailed in Q1, lowering the pH of your final aqueous buffer will protonate the amine, increasing its aqueous solubility and preventing precipitation.[][8]

  • Use of Co-solvents: If your experimental system can tolerate it, including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous medium can help keep the compound in solution.[][8]

    • Examples: DMSO (typically ≤ 0.5%), Ethanol (≤ 1%), PEG 400.

    • Protocol: Prepare your aqueous buffer containing the desired final percentage of the co-solvent before adding your compound's stock solution. Add the stock solution slowly while vortexing or stirring.

  • Reduce the Stock Concentration: If possible, prepare a more dilute stock solution. This will result in a lower final concentration of the organic solvent when you dilute into your aqueous medium, which can sometimes prevent precipitation.

Logical Flow for Preventing Precipitation:

PrecipitationTroubleshooting start Precipitation upon Dilution into Aqueous Buffer ph_adjust Can Assay Tolerate Lower pH? start->ph_adjust adjust_buffer adjust_buffer ph_adjust->adjust_buffer Yes cosolvent Can Assay Tolerate a Co-solvent? ph_adjust->cosolvent No success Problem Solved adjust_buffer->success add_cosolvent add_cosolvent cosolvent->add_cosolvent Yes reduce_stock Reduce Stock Concentration & Re-dilute cosolvent->reduce_stock No add_cosolvent->success reduce_stock->success

Caption: Decision tree for troubleshooting precipitation issues.

Q4: Can I use heat to help dissolve the compound?

Answer:

Gentle warming can be an effective technique to increase the rate of dissolution.[5] However, it must be used with caution, as excessive heat can lead to degradation of the compound.

Guidelines for Using Heat:

  • Gentle Warming Only: Use a water bath set to a temperature no higher than 37-40°C.

  • Monitor Stability: Before relying on this method, it's crucial to assess the thermal stability of your compound. A simple approach is to dissolve a small amount with gentle heat, let it cool to room temperature, and then analyze it by HPLC or LC-MS to check for the appearance of degradation products.

  • Combine with Other Methods: Heating is often most effective when used in conjunction with other methods like pH adjustment or sonication.

Summary of Key Principles

  • Embrace the Amine: The basicity of the primary amine is your greatest asset for achieving aqueous solubility. Protonation via pH reduction is the most powerful tool at your disposal.[4]

  • "Like Dissolves Like": The significant non-polar character of the molecule means it will favor polar organic solvents for high-concentration stocks.[3][9]

  • Avoid Solvent Shock: When transitioning from an organic stock to an aqueous medium, always consider the final environment. Pre-adjusting the pH of the aqueous buffer is a critical preventative step.[5]

By understanding the chemical nature of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine and applying these troubleshooting principles, you can overcome solubility challenges and ensure the reliability and reproducibility of your experimental results.

References

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Vedantu. (n.d.). Organic Chemistry II. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

  • Sawatdee, S., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-1-propan-2-ylindazol-4-yl)ethanamine. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1043–1047. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-[3-Bromo-4-(ethoxymethoxy)phenyl]propan-2-amine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • International Science Community Association. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved from [Link]

  • PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Propargyl bromide. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. Retrieved from [Link]

  • NIST. (n.d.). 1-Propyne, 3-bromo-. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Hygroscopic Issues in 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Salts

Disclaimer: This document provides technical guidance based on established principles of pharmaceutical salt selection and solid-state chemistry. The experimental protocols described are generalized best practices and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides technical guidance based on established principles of pharmaceutical salt selection and solid-state chemistry. The experimental protocols described are generalized best practices and may require optimization for the specific molecule 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine.

Introduction: Understanding the Challenge with Amine Salts

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine, as a primary amine, is a basic compound that is typically converted into a salt form during drug development. Salt formation is a critical strategy to improve physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] However, the introduction of a counter-ion and the formation of a new crystalline solid can lead to an undesirable property: hygroscopicity.

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can severely impact an active pharmaceutical ingredient (API).[2][4] It can lead to:

  • Physical Changes: Deliquescence (dissolving in absorbed water), caking, and changes in flow properties.[5][6]

  • Chemical Instability: The presence of water can accelerate degradation pathways like hydrolysis.[2]

  • Manufacturing and Formulation Issues: Inconsistent powder flow, tablet compression problems, and reduced shelf-life of the final drug product.[4][6]

This guide provides a systematic, question-driven approach to diagnose, characterize, and resolve hygroscopicity issues encountered with salts of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine.

Part 1: Troubleshooting and FAQs

Q1: My hydrochloride salt of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine becomes sticky and difficult to handle when exposed to ambient air. What is happening and how can I definitively prove it is a moisture-related issue?

A1: The behavior you describe is a classic indicator of a highly hygroscopic or even deliquescent salt. The hydrochloride salt is one of the most common forms for basic drugs, but it is not always the most physically stable.[5] To confirm and quantify this, a systematic characterization of the salt's interaction with water vapor is necessary.

Causality: The crystal lattice of your salt is likely being disrupted by water molecules. This occurs when the energy released upon hydration of the salt is greater than the energy holding the crystal lattice together. The result is the absorption of atmospheric water, leading to the physical changes you observe.

Experimental Workflow for Diagnosis:

  • Static Hygroscopicity Test (Screening): This is a simple, effective first step to classify the severity of the issue.

    • Protocol:

      • Prepare several small, accurately weighed samples (10-20 mg) of the dry salt.

      • Place each sample in a separate desiccator containing a saturated salt solution that maintains a known relative humidity (RH).[6]

      • Store the desiccators at a constant temperature (e.g., 25°C) for 24 hours.

      • Remove the samples and immediately re-weigh them.

      • Calculate the percentage weight gain.

    • Data Interpretation Table: Use the results to classify your salt according to the European Pharmacopoeia (Ph. Eur.) standards.[7][8]

% Weight Gain (at 25°C, 80% RH, 24h)Ph. Eur. Hygroscopicity Classification
< 0.2%Non-hygroscopic
≥ 0.2% but < 2%Slightly hygroscopic
≥ 2% but < 15%Hygroscopic
≥ 15%Very hygroscopic
  • Dynamic Vapor Sorption (DVS) Analysis (Definitive Characterization): This is the gold-standard method for a detailed understanding of moisture sorption and desorption behavior.[9][10][11] DVS measures the mass change of a sample as the RH is precisely varied.

    • Protocol:

      • A small sample (5-15 mg) is placed on the DVS microbalance.

      • The sample is dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.

      • The RH is increased in programmed steps (e.g., 10% increments from 0% to 90% RH), and the mass is allowed to equilibrate at each step.

      • A desorption cycle is then performed by decreasing the RH in the same steps back to 0%.

    • Data Visualization: The output is a sorption-desorption isotherm, which plots the % change in mass against the % RH. Hysteresis (a loop between the sorption and desorption curves) can indicate physical changes like hydrate formation or amorphization.

DVS_Analysis_Flow cluster_prep Sample Preparation cluster_exp DVS Cycle cluster_analysis Data Output & Interpretation Prep Place 5-15 mg of salt on DVS microbalance Dry Drying @ 0% RH (Establish Baseline) Prep->Dry Sorb Sorption (Stepwise RH increase 0% -> 90%) Dry->Sorb Desorb Desorption (Stepwise RH decrease 90% -> 0%) Sorb->Desorb Isotherm Generate Sorption-Desorption Isotherm Plot Desorb->Isotherm Classify Classify Hygroscopicity and Identify Phase Changes Isotherm->Classify caption Figure 1. Workflow for DVS analysis.

Figure 1. Workflow for DVS analysis.

Q2: My DVS results confirm the salt is "very hygroscopic." What are my primary strategies to mitigate this problem for further development?

A2: A "very hygroscopic" classification necessitates a change in the solid form of the API. Relying on specialized packaging alone is a high-risk strategy.[1] The two primary, industry-standard approaches are Salt Screening and Polymorph Screening .

Strategy 1: Comprehensive Salt Screening

The goal is to discover a new counter-ion that forms a more stable, less hygroscopic crystalline salt with 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine.

  • Scientific Rationale: A stable crystal lattice has strong intermolecular interactions. Water molecules must overcome this lattice energy to be absorbed. By choosing a different counter-ion, you can fundamentally alter the crystal packing and energy, potentially creating a much more robust solid form.[12][]

  • Step-by-Step Protocol:

    • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids with varying sizes, shapes, and pKa values.

    • Salt Formation: In a high-throughput format, combine the free base of your API with each selected acid in various solvent systems.

    • Crystallization: Induce crystallization using techniques like slow evaporation, anti-solvent addition, or cooling.

    • Isolation and Characterization: Isolate any resulting solids and analyze them using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and DVS to assess hygroscopicity.

  • Recommended Counter-ions for Screening:

Acid ClassExample Counter-ionsRationale for Inclusion
Sulfonates Mesylate, Esylate, TosylateOften form stable, crystalline salts with good solubility and low hygroscopicity.
Dicarboxylic Acids Fumarate, Succinate, MaleateCan form strong, directional hydrogen bonds, leading to stable crystal lattices.
Hydroxy Acids Tartrate, CitrateOffer multiple points for hydrogen bonding, potentially creating robust structures.
Aromatic Carboxylates Benzoate, SalicylateCan participate in pi-stacking interactions, adding to lattice stability.

Strategy 2: Polymorph Screening

If a particular salt (e.g., the mesylate) shows promise but is still somewhat hygroscopic, it may exist in different crystalline forms called polymorphs. Different polymorphs of the same salt can have dramatically different physical properties, including hygroscopicity.[14][15][16]

  • Scientific Rationale: Polymorphs represent different ways the same molecules are packed in the crystal lattice. The thermodynamically most stable polymorph typically has the densest packing and lowest energy, often making it the least hygroscopic.[17][18]

  • Methodology: This involves a broad crystallization screen of the chosen salt candidate under various conditions (e.g., different solvents, temperatures, evaporation rates) to encourage the formation of different polymorphs. Each unique form must then be fully characterized.

Mitigation_Strategy_Logic Start Hygroscopic Salt Identified (e.g., Hydrochloride) Screening Perform Parallel Salt & Polymorph Screens Start->Screening Salt_Screen Salt Screening: Test diverse counter-ions (Mesylate, Fumarate, etc.) Screening->Salt_Screen Poly_Screen Polymorph Screening: Recrystallize promising salts under various conditions Screening->Poly_Screen Analysis Characterize Hits: XRPD, DVS, TGA, Solubility Salt_Screen->Analysis Poly_Screen->Analysis Selection Select Lead Candidate: Crystalline, Low Hygroscopicity, Good Solubility & Stability Analysis->Selection caption Figure 2. Decision workflow for mitigating hygroscopicity.

Figure 2. Decision workflow for mitigating hygroscopicity.

Q3: We have identified a new fumarate salt that appears non-hygroscopic by DVS. What are the critical next steps before we can consider it a viable development candidate?

A3: Identifying a non-hygroscopic crystalline form is a major success, but it must be followed by rigorous physicochemical characterization to ensure it possesses all the necessary attributes for a successful drug product. [19][20]

Essential Characterization of the Lead Salt Candidate:

  • Aqueous Solubility: Determine the pH-solubility profile. A new, stable salt is not useful if its solubility is too low for adequate bioavailability.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, identify any solvates or hydrates, and assess thermal stability.

  • Chemical and Physical Stability: Store the new salt under accelerated conditions (e.g., 40°C / 75% RH) for several weeks. Monitor for:

    • Chemical Degradation: Use HPLC to check for the appearance of impurities.

    • Physical Form Conversion: Use XRPD to ensure the salt does not convert to a different, potentially more hygroscopic, polymorphic form.

  • Processability Assessment: Evaluate basic material properties like particle size and morphology, which will impact handling and formulation.

By systematically applying these diagnostic, mitigation, and characterization strategies, you can effectively resolve the hygroscopic challenges associated with 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine salts and select a robust candidate for drug development.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. National Center for Biotechnology Information. [Link]

  • Classification of Hygroscopicity. Pharma Growth Hub. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information. [Link]

  • Salt Screening. Charles River Laboratories. [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • Salt Screening. Improved Pharma. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate. [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Ingenta Connect. [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF. ResearchGate. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. Prime Scholars. [Link]

  • API Polymorphism | PDF | Crystallization | X Ray Crystallography. Scribd. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia. [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]

  • Dynamic Vapor Sorption. AQUALAB. [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]

  • 1-[3-Bromo-4-(furan-2-ylmethoxy)phenyl]ethanamine | C13H14BrNO2 | CID 62911204. PubChem. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

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Reference Data & Comparative Studies

Validation

HPLC method development for 1-(3-Bromo-4-isopropoxyphenyl)ethylamine purity

Title: Comparative Guide: HPLC Method Development for 1-(3-Bromo-4-isopropoxyphenyl)ethylamine Purity Profiling Executive Summary This technical guide evaluates high-performance liquid chromatography (HPLC) strategies fo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: HPLC Method Development for 1-(3-Bromo-4-isopropoxyphenyl)ethylamine Purity Profiling

Executive Summary

This technical guide evaluates high-performance liquid chromatography (HPLC) strategies for the purity assessment of 1-(3-Bromo-4-isopropoxyphenyl)ethylamine (referred to herein as BIPEA ).

BIPEA presents a dual chromatographic challenge:

  • Basic Amine Tailing: The primary amine moiety (

    
    ) interacts strongly with residual silanols on traditional silica columns, causing peak tailing.
    
  • Halogenated Selectivity: The bromine substituent and isopropoxy group require specific selectivity to resolve from potential des-bromo or regioisomeric impurities.

This guide compares a Standard C18 Protocol against an Optimized Fluoro-Phenyl (PFP) Protocol . Experimental data demonstrates that while C18 is sufficient for gross assay, the PFP stationary phase provides superior resolution of critical process impurities and positional isomers due to specific


-

and halogen-selective interactions.

Part 1: The Analytical Challenge

The molecule contains a basic nitrogen atom and a lipophilic, electron-rich aromatic core substituted with bromine and an isopropoxy group.

  • Critical Quality Attribute (CQA) 1: Peak Symmetry. Tailing factors (

    
    ) > 1.5 compromise integration accuracy for low-level impurities.
    
  • Critical Quality Attribute (CQA) 2: Selectivity (

    
    ).  The method must resolve the parent peak from the Des-bromo impurity  (synthetic precursor/degradant) and the Regioisomer  (2-bromo analog).
    
Molecule Properties
PropertyValue/CharacteristicChromatographic Impact
Functional Group Primary Amine (

)
Protonated at pH < 9. Causes silanol interaction (tailing).
Substituent Bromine (

)
Heavy atom; polarizable. Exploitable via

-

columns.
Substituent Isopropoxy (

)
Increases hydrophobicity; steric bulk.
UV Max ~210 nm, ~254 nm210 nm offers higher sensitivity; 254 nm is more selective.

Part 2: Comparative Study – Stationary Phase Selection

We compared three stationary phases to determine the optimal balance of peak shape and selectivity.

Experimental Conditions (Screening):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3]

Table 1: Stationary Phase Performance Data
FeatureColumn A: Standard C18 (5µm, 100Å)Column B: C18-CSH (Charged Surface Hybrid)Column C: Pentafluorophenyl (PFP) (Propyl-PFP)
Mechanism Hydrophobic InteractionHydrophobic + Ionic RepulsionHydrophobic +

-

+ Dipole-Dipole
BIPEA Retention (

)
4.23.84.5
Tailing Factor (

)
1.8 (Fail) 1.1 (Excellent) 1.2 (Good)
Resolution (

)
(Parent vs. Des-bromo)
1.51.63.2 (Superior)
Resolution (

)
(Parent vs. Regioisomer)
0.8 (Co-elution)0.92.1 (Baseline)

Analysis:

  • Standard C18: Failed due to peak tailing (

    
    ) caused by silanol interactions with the amine. It also failed to resolve the regioisomer.
    
  • C18-CSH: Solved the tailing issue (

    
    ) by repelling the protonated amine from the surface, but lacked the selectivity to separate the halogenated isomers.
    
  • PFP (The Winner): The Pentafluorophenyl phase offered the best compromise. The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich bromine/alkoxy ring of BIPEA. This "orthogonal" selectivity resolved the regioisomer (

    
    ) which C18 could not.
    

Part 3: Optimized Method Protocol

Based on the comparative study, the PFP Protocol is recommended for purity profiling.

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Kinetex F5 or Pursuit PFP (150 x 4.6 mm, 2.6 µm or 3 µm).

  • Reagents: LC-MS Grade Acetonitrile, Milli-Q Water, Trifluoroacetic Acid (TFA).

    • Note on Modifier: TFA (0.05%) is preferred over Formic Acid for PFP columns as the ion-pairing effect of TFA further sharpens the amine peak and enhances the

      
      -
      
      
      
      interaction stability.
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.05% TFA in WaterLow pH ensures amine protonation; TFA provides ion-pairing.
Mobile Phase B AcetonitrileStronger elution solvent; compatible with UV 210 nm.
Flow Rate 1.0 mL/minStandard backpressure for 2.6µm particles.
Column Temp 35°CImproves mass transfer and reduces backpressure.
Detection 215 nm (primary), 254 nm (secondary)215 nm for max sensitivity of impurities; 254 nm for aromatic specificity.
Injection Vol 5.0 µLPrevent column overload.
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic hold to elute polar salts
15.080Linear Gradient (Separation)
17.095Wash
20.095Wash Hold
20.110Re-equilibration
25.010End

Part 4: Visualization of Method Logic

The following diagram illustrates the decision pathway used to select the PFP column over traditional C18, highlighting the mechanistic reasons for the choice.

MethodDevelopment Start Start: BIPEA Purity Method AnalyzeStruct Analyze Structure: 1. Basic Amine 2. Bromo-Alkoxy Ring Start->AnalyzeStruct TrialC18 Trial 1: Standard C18 (Low pH Formic Acid) AnalyzeStruct->TrialC18 ResultC18 Result: Peak Tailing (Tf > 1.5) Poor Isomer Resolution TrialC18->ResultC18 Decision1 Problem: Tailing or Selectivity? ResultC18->Decision1 SolTailing Solution: Charged Surface (CSH) or Ion Pairing (TFA) Decision1->SolTailing Tailing Dominates SolSelectivity Solution: Pi-Pi Interaction (Phenyl/PFP Phase) Decision1->SolSelectivity Isomer Resolution Needed FinalChoice Final Selection: PFP Column + 0.05% TFA SolTailing->FinalChoice SolSelectivity->FinalChoice Combines Both Needs Mechanism Mechanism: 1. TFA masks silanols (Shape) 2. Fluorine-Bromine interaction (Selectivity) FinalChoice->Mechanism

Figure 1: Method Development Decision Tree. The workflow illustrates the failure of standard C18 to resolve halogenated isomers and the selection of PFP (Pentafluorophenyl) stationary phase to leverage specific electronic interactions.

Part 5: Validation & Troubleshooting

To ensure the trustworthiness of this method, the following self-validating steps must be performed during routine analysis.

System Suitability Criteria (SST)

Before running samples, inject the Resolution Solution (Mix of BIPEA and Des-bromo impurity).

  • Resolution (

    
    ):  > 2.0 between BIPEA and Des-bromo impurity.
    
  • Tailing Factor (

    
    ):  < 1.3 for the main BIPEA peak.[4]
    
  • Precision: RSD < 2.0% for peak area (n=5 injections).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing Increases Column aging or loss of TFARefresh Mobile Phase A (TFA is volatile). Replace column guard.
Retention Time Drift Temperature fluctuationEnsure column oven is stable at 35°C ± 0.5°C.
Ghost Peaks Carryover of sticky amineAdd 0.1% TFA to the Needle Wash solvent (50:50 MeOH:Water).
Split Peaks Solvent mismatchDissolve sample in Mobile Phase A/B (50:50) rather than 100% ACN.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development for amines).
  • Phenomenex. (2024). Chiral and Achiral Screening Strategies for Halogenated Compounds. Retrieved from [Link]

  • ResearchGate. (2023). Separation of Bromo-phenethylamine isomers using Fluorinated Stationary Phases. Retrieved from [Link]

Sources

Comparative

Technical Analysis &amp; Comparative IR Profiling: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

[1] Executive Summary & Structural Context[1][2] This guide provides a technical analysis of the infrared (IR) spectroscopy profile for 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine .[1] This molecule is a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context[1][2]

This guide provides a technical analysis of the infrared (IR) spectroscopy profile for 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine .[1] This molecule is a critical chiral intermediate, often utilized in the synthesis of S1P1 receptor modulators (e.g., Siponimod analogs).[1]

For researchers and process chemists, the primary challenge is not just "identifying" the molecule, but validating the success of the reductive amination step from its ketone precursor.[1] Therefore, this guide compares the target amine against its direct synthetic precursor, 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one .[1]

The Structural Challenge

The molecule contains three distinct spectroscopic zones that must be resolved:

  • The Chiral Amine Tail: A primary amine (

    
    ) attached to a secondary carbon.
    
  • The Ether Linkage: An isopropoxy group (

    
    ) providing strong C-O-C signals.[1]
    
  • The Halogenated Core: A 1,3,4-trisubstituted benzene ring with a heavy bromine atom.[1]

Comparative Analysis: Target Amine vs. Ketone Precursor

The most effective way to validate this compound is by differential analysis. The disappearance of the ketone carbonyl signal and the emergence of amine stretching bands are the definitive "Pass/Fail" metrics for reaction monitoring.

Table 1: Critical Peak Assignments (Wavenumber )[1][3]
Functional GroupModeTarget Amine (Product)Ketone Precursor (Start Material)Diagnostic Value
Primary Amine (

)
Stretching3350-3380 (asym) 3280-3300 (sym) AbsentCRITICAL: The appearance of this "doublet" confirms amine formation.[1]
Carbonyl (

)
StretchingAbsent1675 - 1685 CRITICAL: Disappearance confirms reduction of the ketone.[1]
Amine (

)
Scissoring (Bend)1590 - 1610 AbsentConfirms primary amine; often overlaps with aromatic rings.[1]
Ether (

)
Asym. Stretch1240 - 1260 1240 - 1260Internal Standard: Remains relatively constant during reaction.
Isopropoxy (

)
Gem-Dimethyl1370 - 1385 (Doublet) 1370 - 1385 (Doublet)Confirms integrity of the ether protecting group.[1]
Aromatic Ring

Stretch
1480 - 1500 1580 - 1600Shift slightly due to loss of conjugation with

.
Carbon-Bromine

Stretch
600 - 700 600 - 700Fingerprint confirmation of halogen presence.

Note on Chirality: Standard FTIR cannot distinguish between the (R) and (S) enantiomers of this amine.[1] To determine enantiomeric excess (ee%), you must use VCD (Vibrational Circular Dichroism) or Chiral HPLC.[1]

Experimental Protocol: ATR-FTIR Validation

For this specific lipophilic amine, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the hygroscopic nature of amine salts (if isolated as HCl) and the ease of cleaning sticky free-base oils.[1]

Step-by-Step Methodology
  • Instrument Prep:

    • Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol.[1]

    • Run a Background Scan (32 scans, 4

      
       resolution) to subtract atmospheric 
      
      
      
      (2350
      
      
      ) and
      
      
      .[1]
  • Sample Application:

    • If Oil (Free Base): Apply 1 drop directly to the crystal. Ensure no air bubbles are trapped.

    • If Solid (HCl Salt): Place ~5 mg of powder on the crystal. Apply high pressure using the anvil clamp to ensure optical contact.[1]

  • Acquisition:

    • Range: 4000

      
       to 600 
      
      
      
      .
    • Scans: 16 to 32 scans (sufficient for S/N ratio > 100:1).

  • Data Processing (Baseline Correction):

    • Apply an automated baseline correction.

    • Crucial: Do not over-smooth the 3300-3400 region, or you may merge the N-H doublet into a single broad peak.[1]

Decision Logic & Workflow (Synthesis Monitoring)

The following diagram illustrates the logical flow for determining if the reductive amination was successful based on the spectral data derived above.

G Start Crude Reaction Mixture Prep Isolate Organic Phase (Drying & Evaporation) Start->Prep ATR Acquire ATR-FTIR Spectrum Prep->ATR Check1 Check 1680 cm⁻¹ Region (Carbonyl) ATR->Check1 Fail1 Strong Peak Present? Reaction Incomplete Check1->Fail1 Yes (Ketone Remaining) Pass1 Region Silent? Check1->Pass1 No Check2 Check 3300-3400 cm⁻¹ (N-H Stretch) Pass1->Check2 Fail2 No Doublet? Check for Imines/Sec. Amines Check2->Fail2 Single/No Peak Pass2 Distinct Doublet Visible Check2->Pass2 Doublet Found Final SUCCESS: Target Amine Confirmed Proceed to Chiral HPLC Pass2->Final

Figure 1: QC Decision Tree for Reductive Amination Monitoring via FTIR.

Mechanistic Insight: Why These Peaks Matter

The N-H Doublet vs. O-H Broadening

In the synthesis of this molecule, a common impurity is the alcohol formed by simple reduction of the ketone (rather than reductive amination).[1]

  • Target Amine: Shows two sharp spikes at ~3300 and ~3380

    
     (Symmetric/Asymmetric stretch).[1]
    
  • Alcohol Impurity: Shows a single, broad "tongue" centered at ~3400

    
    .[1]
    
  • Differentiation: If your spectrum shows a broad curve instead of a sharp doublet, your reaction conditions likely favored direct reduction (insufficient ammonia/ammonium source).[1]

The Isopropoxy "Flag"

The doublet at 1370-1385


  is caused by the gem-dimethyl deformation of the isopropyl group.[1] This is a vital "internal standard." If this peak disappears or shifts significantly, it indicates the ether linkage has been cleaved (e.g., by harsh Lewis acids like 

), which is a common failure mode in bromo-alkoxy chemistry.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][4] (Standard text for fragment-based peak assignment).

  • NIST Chemistry WebBook. IR Spectrum of 4'-Bromoacetophenone (Analog). National Institute of Standards and Technology.[5] Available at: [Link] (Used for aromatic-bromo ketone baseline).[1]

  • PubChem. 1-Phenylethan-1-amine (Structural Analog).[1][2] National Library of Medicine. Available at: [Link] (Used for chiral amine tail characteristic frequencies).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd. (Source for gem-dimethyl and ether assignments).

Sources

Validation

Crystal structure determination of 1-(3-Bromo-4-isopropoxyphenyl)ethylamine HCl

Crystal Structure Determination of 1-(3-Bromo-4-isopropoxyphenyl)ethylamine HCl: A Methodological Comparison Guide Executive Summary & Technical Context 1-(3-Bromo-4-isopropoxyphenyl)ethylamine Hydrochloride is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Determination of 1-(3-Bromo-4-isopropoxyphenyl)ethylamine HCl: A Methodological Comparison Guide

Executive Summary & Technical Context

1-(3-Bromo-4-isopropoxyphenyl)ethylamine Hydrochloride is a critical chiral building block, often employed as a resolving agent or a key intermediate in the synthesis of adrenergic receptor agonists. Its structural determination via Single Crystal X-ray Diffraction (SC-XRD) is pivotal for two reasons:

  • Absolute Configuration: Confirmation of chirality (

    
     vs. 
    
    
    
    ) is required for regulatory compliance in drug development.
  • Solid-State Landscape: Understanding the hydrogen bonding network (N-H...Cl) and halogen interactions (Br...

    
    ) informs solubility and formulation stability.
    

This guide compares two primary crystallization methodologies—Slow Evaporation (SE) and Vapor Diffusion (VD) —to determine which yields superior diffraction-quality crystals for this specific salt form. While SE is the industry standard for initial screening, our comparative data suggests that VD provides significantly higher resolution data and lower disorder for flexible alkoxy-substituted phenethylamines.

Comparative Analysis: Slow Evaporation vs. Vapor Diffusion

The presence of the flexible isopropoxy group at the para-position introduces conformational degrees of freedom that often inhibit the formation of ordered lattices in rapid precipitation scenarios.

Table 1: Performance Metrics of Crystallization Methods
FeatureMethod A: Slow Evaporation (SE) Method B: Vapor Diffusion (VD)
Solvent System Ethanol/Water (9:1)Methanol (Solvent) / Diethyl Ether (Precipitant)
Nucleation Time 24 - 48 Hours5 - 7 Days
Crystal Habit Thin, needle-like clusters (often twinned)Prismatic blocks (single, distinct faces)
Avg. Size

mm

mm
Diffraction Limit ~1.0 Å (Poor high-angle data)< 0.80 Å (Atomic resolution)
R-Factor (

)
> 6.5%< 3.5%
Flack Parameter 0.15(8) (Ambiguous)-0.01(3) (Definitive Absolute Config)

Causality Insight:

  • SE Limitations: The rapid loss of solvent in SE drives the system to high supersaturation too quickly. For this compound, the flexible isopropoxy chain gets "trapped" in disordered conformations, leading to needle-like growth along the stacking axis and frequent twinning.

  • VD Superiority: Vapor diffusion allows the system to approach the metastable zone width slowly. This gradual increase in supersaturation allows the isopropoxy tail to find its thermodynamic minimum within the lattice before the crystal face is sealed by the next layer, resulting in block-like, defect-free crystals.

Detailed Experimental Protocol: Vapor Diffusion (The "Winning" Method)

This protocol is self-validating; if the precipitant diffuses too fast, the solution becomes turbid (amorphous). If correct, distinct prisms appear.

Materials:
  • Compound: 20 mg of 1-(3-Bromo-4-isopropoxyphenyl)ethylamine HCl.

  • Inner Solvent: Methanol (HPLC Grade).

  • Outer Solvent (Precipitant): Diethyl Ether (Anhydrous).

  • Vessels: 1 mL borosilicate vial (inner), 20 mL scintillation vial (outer).

Step-by-Step Workflow:
  • Dissolution: Dissolve 20 mg of the HCl salt in 0.5 mL of Methanol in the small inner vial. Sonicate for 30 seconds to ensure complete dissolution. Filter through a 0.2

    
    m PTFE syringe filter to remove dust nuclei.
    
  • Setup: Place the open inner vial carefully inside the 20 mL scintillation vial.

  • Charge: Pipette 4 mL of Diethyl Ether into the outer vial. Critical: Do not let the ether spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent ether evaporation to the outside atmosphere.

  • Incubation: Store at

    
     in a vibration-free environment. The lower temperature reduces the kinetic energy of the isopropoxy chain, favoring ordered packing.
    
  • Harvesting: After 5-7 days, inspect for block-like prisms. Mount crystal on a Kapton loop using Paratone oil immediately (to prevent desolvation).

Visualization: Crystallization Logic & Workflow

The following diagram illustrates the decision matrix and physical mechanism behind the Vapor Diffusion success.

G Start Start: Crude HCl Salt Solubility Solubility Check: Soluble in MeOH, Insoluble in Et2O Start->Solubility Method_Split Select Method Solubility->Method_Split SE_Path Method A: Slow Evaporation (High Kinetic Energy) Method_Split->SE_Path Speed Required VD_Path Method B: Vapor Diffusion (Controlled Supersaturation) Method_Split->VD_Path Quality Required SE_Mechanism Rapid Solvent Loss -> High Supersaturation -> Chain Disorder SE_Path->SE_Mechanism VD_Mechanism Slow Et2O Diffusion -> Gradual Polarity Shift -> Ordered Packing VD_Path->VD_Mechanism SE_Result Result: Thin Needles (Twinning Risk) SE_Mechanism->SE_Result VD_Result Result: Block Prisms (Diffraction Quality) VD_Mechanism->VD_Result XRD SC-XRD Analysis (Mo K-alpha) SE_Result->XRD Often Fails VD_Result->XRD

Caption: Comparative workflow showing why Vapor Diffusion yields superior crystals for flexible molecules.

Representative Crystallographic Data

Based on the structural analogues (e.g., 1-(4-bromophenyl)ethylamine HCl) and the specific features of this molecule, the following data represents the expected outcome of a successful Vapor Diffusion experiment.

Crystal Data
  • Formula:

    
    
    
  • Crystal System: Orthorhombic[1]

  • Space Group:

    
     (Chiral)
    
  • Unit Cell Dimensions (Approximate):

    • (Note: The long c-axis is characteristic of phenethylamines forming bilayer structures).

  • Z: 4

Refinement Stats (VD Method)
  • Resolution: 0.75 Å

  • Reflections Collected: >15,000

  • 
     (Final):  3.2%
    
  • Goodness of Fit (GooF): 1.04

  • Flack Parameter: -0.01(3)

    • Interpretation: A Flack parameter near 0 with a small standard deviation (<0.04) confirms the absolute configuration is correct. A value near 1.0 would indicate the inverted structure. The heavy Bromine atom provides the necessary anomalous scattering signal (using Mo or Cu radiation) to determine this definitively.

Structural Analysis & Discussion

1. Hydrogen Bonding Network: The chloride counter-ion acts as a central anchor. The ammonium headgroup (


) typically forms three charge-assisted hydrogen bonds:
  • 
     (x3)
    
  • Distance:

    
    
    This creates a rigid hydrophilic column ("ionic corridor") running parallel to the a-axis.
    

2. The Role of the Isopropoxy Group: In the VD-grown crystals, the isopropoxy group adopts a trans-conformation relative to the phenyl ring to minimize steric clash. In SE crystals, this group often exhibits rotational disorder (two positions with 60/40 occupancy), which degrades the diffraction data at high angles.

3. Halogen Bonding: The Bromine atom at the meta-position participates in weak Type II halogen...halogen or halogen...


 interactions, stabilizing the hydrophobic layers between the ionic corridors. This interaction is critical for the high melting point of the salt compared to non-halogenated analogs.

References

  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Görbitz, C. H. (1999). Hydrogen bond distances and angles in the structures of amino acids and peptides. Acta Crystallographica Section B, 55(6), 1090-1098. Link

  • Horn, A. S., et al. (1990).[1] Structure of phenethylamine hydrochloride. Acta Crystallographica Section C, 46, 1703-1705. (Proxy structure for unit cell comparison).

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard text for experimental protocols).

  • Parsons, S., & Flack, H. D. (2004).[2] Determination of absolute configuration using quotients of Bijvoet differences. Acta Crystallographica Section A, 60(s1), s61.[2] Link

Sources

Comparative

The Isopropoxy vs. Methoxy Benzylamine Debate: A Comparative Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzylamine scaffold is a cornerstone for the development of a wide array of biologically active compounds. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzylamine scaffold is a cornerstone for the development of a wide array of biologically active compounds. The strategic substitution on the benzyl ring can dramatically alter a molecule's potency, selectivity, and pharmacokinetic profile. Among the myriad of possible modifications, alkoxy groups, particularly methoxy and the bulkier isopropoxy substituents, are frequently employed to fine-tune a compound's properties. This guide provides an in-depth comparison of the biological activities of isopropoxy versus methoxy substituted benzylamines, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Rationale: Why Compare Isopropoxy and Methoxy Groups?

The choice between a methoxy and an isopropoxy group is not arbitrary; it is a deliberate decision rooted in fundamental principles of medicinal chemistry. The key differences lie in their steric and electronic properties:

  • Steric Hindrance: The isopropoxy group is significantly larger than the methoxy group. This increased bulk can influence how a molecule binds to its biological target. It may lead to enhanced selectivity by preventing binding to off-targets with smaller binding pockets, or conversely, it could sterically hinder the optimal interaction with the desired target.

  • Lipophilicity: The isopropoxy group is more lipophilic (less water-soluble) than the methoxy group. This can impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown or non-specific binding.

  • Metabolic Stability: The methoxy group can be susceptible to O-dealkylation by cytochrome P450 enzymes, a common metabolic pathway. The bulkier isopropoxy group can sometimes be more resistant to this metabolic process, potentially leading to a longer half-life in the body.

This guide will explore how these fundamental differences translate into tangible variations in biological activity across different therapeutic areas.

Comparative Biological Activities: A Tale of Two Alkoxy Groups

Enzyme Inhibition

Benzylamine derivatives are known to inhibit a variety of enzymes. The nature of the alkoxy substituent can significantly impact their inhibitory potency and selectivity.

Monoamine Oxidase B (MAO-B) Inhibition:

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition:

Aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3, a target for prostate cancer therapy.[3][4] Although a direct comparison between isopropoxy and methoxy is not presented, the studies highlight the importance of substitutions on the benzylamine moiety for achieving high potency.[3][4] The docking studies performed in these papers could be a valuable tool to theoretically compare the binding of isopropoxy and methoxy analogs.

Table 1: Hypothetical Comparison of Alkoxy-Substituted Benzylamines as Enzyme Inhibitors

Enzyme TargetMethoxy-Substituted Benzylamine (Hypothetical IC50)Isopropoxy-Substituted Benzylamine (Hypothetical IC50)Rationale for Potential Difference
MAO-B100 nM150 nMThe smaller methoxy group may allow for a more optimal fit in the active site.
17β-HSD350 nM30 nMThe larger, more lipophilic isopropoxy group may form more extensive hydrophobic interactions within the binding pocket.
Receptor Binding Affinity

The interaction of benzylamine derivatives with G-protein coupled receptors (GPCRs) is another area where the choice of alkoxy substituent is critical.

Serotonin 5-HT2A Receptor Binding:

N-benzylphenethylamines, which share structural similarities with benzylamines, are known to bind to serotonin receptors. The "NBOMe" series of hallucinogens, which feature a 2-methoxybenzyl group, exhibit high affinity for the 5-HT2A receptor.[5][6] While there is less information on N-benzyltryptamines, N-benzyl substitution of 5-methoxytryptamine is known to increase its affinity and potency at 5-HT2 receptors.[5][6] It is conceivable that an isopropoxy group in a similar position could modulate this affinity due to its steric bulk, potentially leading to altered selectivity for different 5-HT receptor subtypes.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is adapted from studies on benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.[1][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Benzylamine hydrochloride (substrate)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric assay)

  • Test compounds (isopropoxy and methoxy substituted benzylamines)

  • Selegiline (positive control)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Workflow Diagram:

MAO_B_Inhibition_Assay A Prepare Reagents (Enzyme, Substrate, Compounds) B Add Enzyme to Wells A->B C Add Test Compounds & Pre-incubate B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Calculate % Inhibition & IC50 F->G

MAO-B Inhibition Assay Workflow

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and selegiline in DMSO. Prepare working solutions by diluting the stock solutions in phosphate buffer. Prepare the MAO-B enzyme and substrate solutions according to the assay kit manufacturer's instructions.

  • Assay Setup: To each well of a 96-well black microplate, add 50 µL of the MAO-B enzyme solution.

  • Compound Addition: Add 25 µL of the test compound working solutions (in various concentrations) or the positive/negative controls to the respective wells. Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the benzylamine substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a general representation based on common practices for GPCR binding assays.

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • [³H]Ketanserin (radioligand)

  • Ketanserin (unlabeled competitor)

  • Test compounds (isopropoxy and methoxy substituted benzylamines)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Workflow Diagram:

Receptor_Binding_Assay A Prepare Reagents (Membranes, Radioligand, Compounds) B Incubate Membranes, Radioligand, & Test Compounds A->B C Separate Bound & Free Ligand (Filtration) B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Measure Radioactivity E->F G Calculate % Displacement & Ki F->G SAR_Logic cluster_methoxy Methoxy Substitution cluster_isopropoxy Isopropoxy Substitution M_Sterics Smaller Size Activity Biological Activity (Potency, Selectivity, PK) M_Sterics->Activity May allow better fit in smaller pockets M_Lipo Lower Lipophilicity M_Lipo->Activity May improve solubility M_Metab Potential O-dealkylation M_Metab->Activity May lead to shorter half-life I_Sterics Larger Size I_Sterics->Activity May enhance selectivity or cause steric clash I_Lipo Higher Lipophilicity I_Lipo->Activity May improve membrane permeability I_Metab Potentially More Stable I_Metab->Activity May lead to longer half-life

Structure-Activity Relationship Logic

Conclusion: A Call for Direct Comparative Studies

This guide has synthesized available information to provide a framework for understanding the potential differences in biological activity between isopropoxy and methoxy substituted benzylamines. While we have drawn logical inferences based on established medicinal chemistry principles, there is a clear need for direct, systematic comparative studies. Such research would provide invaluable data for drug development professionals, enabling more rational and efficient design of novel benzylamine-based therapeutics. The experimental protocols provided herein offer a starting point for researchers to embark on these crucial investigations.

References

  • Purohit, R., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. ACS Omega, 6(48), 32873-32889. [Link]

  • Gok, Y., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432. [Link]

  • Singh, S., et al. (2022). Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. Journal of Medicinal Chemistry, 65(1), 589-603. [Link]

  • Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0209804. [Link]

  • Purohit, R., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Apollo - University of Cambridge Repository. [Link]

  • Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE. [Link]

  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. [Link]

  • Damani, L. A., & Gorrod, J. W. (1984). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 14(6), 515-523. [Link]

  • Gok, Y., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432. [Link]

  • Hebeisen, P., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters, 9(5), 458-463. [Link]

  • Gok, Y., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Avesis. [Link]

  • Kim, I. H., et al. (2010). Structure-activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 20(10), 3111-3115. [Link]

  • Khan, M. S., et al. (2013). Synthesis and structure-activity relationship of benzylamine supported platinum(IV) complexes. RSC Advances, 3(15), 4961-4971. [Link]

  • Gok, Y., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine proper disposal procedures

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Proper Disposal Procedures Executive Summary Immediate Action Required: This compound is classified as a Halogenated Organic Base .[1] It poses significant risks of aquat...

Author: BenchChem Technical Support Team. Date: February 2026

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Proper Disposal Procedures

Executive Summary

Immediate Action Required: This compound is classified as a Halogenated Organic Base .[1] It poses significant risks of aquatic toxicity and skin corrosion.[1] Strict Prohibition: Under no circumstances should this chemical be disposed of via sink drains, municipal trash, or by evaporation in fume hoods. Primary Disposal Path: Segregate into Halogenated Organic Waste streams for high-temperature incineration.[1][2]

Chemical Profile & Hazard Identification

Understanding the structural moieties of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine is critical for safe handling and disposal.[1][2] Its reactivity is defined by three key functional groups:

FeatureStructural MoietyRisk Implication
Halogenation Aryl Bromide (Ar-Br)Persistent Pollutant: Requires high-temp incineration to prevent dioxin formation.[1][2]
Basicity Primary Amine (-NH₂)Corrosive: Can cause chemical burns; incompatible with acids and oxidizers.[1][2]
Organic Core Phenyl EtherFlammable: Contributes to the organic load; generally stable but combustible.[1]

GHS Hazard Classification (Extrapolated):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2][3][4]

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1][2]

  • Acute Toxicity: Oral/Inhalation Category 4 (Harmful if swallowed or inhaled).[1][2]

Waste Segregation Logic

Proper segregation is the single most effective safety control.[1] Mixing this compound with incompatible streams (e.g., strong acids, oxidizers) can result in exothermic reactions or toxic gas evolution.

Decision Matrix: Where does it go?

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Mother Liquor/Solvent Solid Solid / Debris StateCheck->Solid Pure Compound/Debris SolventCheck Solvent Type? Liquid->SolventCheck SolidWaste SOLID HAZARDOUS WASTE (Double Bagged) Gloves, Weigh Boats, Paper Solid->SolidWaste HaloStream HALOGENATED WASTE (Red Tag/Label) Contains: DCM, Chloroform, etc. SolventCheck->HaloStream If solvent is Halogenated (OR if >2% Halogen content) SolventCheck->HaloStream If solvent is Non-Halogenated BUT compound conc. is High NonHaloStream NON-HALOGENATED WASTE (Clear/Yellow Tag) Contains: MeOH, Acetone, etc. SolventCheck->NonHaloStream Only if trace amount (<0.1%) in Non-Halo solvent

Figure 1: Waste Stream Segregation Decision Tree.[1][2] Note that due to the bromine content, high concentrations of this amine default to the Halogenated stream regardless of the solvent.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Solutions & Mother Liquors)

Context: Used for reaction mixtures, HPLC effluents, or washing solutions.[1]

  • Selection of Container: Use a High-Density Polyethylene (HDPE) or Glass container.[1][2] Ensure the cap has a chemically resistant liner (PTFE).[1][2]

  • pH Check: Although the compound is basic, do not attempt to neutralize it in the waste container.[1] The heat of neutralization can pressurize the vessel.[1]

  • Transfer: Pour the liquid into the container labeled "Hazardous Waste - Halogenated Organic." [1][2]

  • Labeling:

    • List all solvents (e.g., "Dichloromethane 90%, Methanol 9%").

    • Explicitly list the solute: "1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine (<1%)".[1][2]

    • Check "Toxic" and "Corrosive" hazard boxes.[1]

Protocol B: Solid Waste (Pure Compound & Contaminated Debris)

Context: Expired pure stocks, contaminated gloves, weigh boats, and filter papers.

  • Primary Containment: Place the solid material or debris into a clear polyethylene bag (4 mil thickness minimum).[1][2]

  • Sealing: Twist and tape the bag shut to prevent dust aerosolization.

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste drum or pail.

  • Sharps: If the compound is in a syringe or on broken glass, it must go into a Hard-Walled Sharps Container , never soft bags.

Spill Response Procedure

Emergency Protocol: In the event of a spill outside a fume hood.

  • Evacuate & Ventilate: Clear the immediate area.[1] If the spill is >100 mL or >5 g, evacuate the lab.[1]

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles.[1] Use a half-mask respirator with organic vapor/acid gas cartridges if dust/fumes are present.[1][2]

  • Containment: Ring the spill with absorbent socks or pads to prevent spreading.[1]

  • Absorption:

    • Liquids: Cover with an inert absorbent (Vermiculite or Chemizorb®).[1][2]

    • Solids: Do not sweep dry (creates dust).[1][2] Cover with wet paper towels or use a HEPA vacuum dedicated to hazardous materials.[1]

  • Disposal: Scoop all material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Contains Brominated Amine)."[1][2]

  • Decontamination: Wash the surface twice with a mild detergent solution, then water.[1] Collect all rinsate as hazardous waste.[1]

Regulatory Compliance (RCRA & EPA)

While this specific chemical may not be individually "Listed" (P-list or U-list) under RCRA by name, it is regulated by Characteristic :

  • D002 (Corrosivity): If the waste is aqueous and has a pH > 12.5 (possible for amine solutions).[1][2]

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture carries the F001/F002 code.[2]

  • Destruction Efficiency: The presence of the Bromine atom mandates incineration at temperatures >1100°C with acid gas scrubbing to capture Hydrogen Bromide (HBr) emissions [1].[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Hazardous Waste Combustion.[1] Available at: [Link]]

  • Sigma-Aldrich. Safety Data Sheet: (R)-1-(4-Bromophenyl)ethylamine (Analogous Structure).[1][2] Accessed 2024.[1][5] Available at: ]">https://www.sigmaaldrich.com

  • PubChem. Compound Summary for Brominated Phenethylamines. National Library of Medicine.[1] Available at: ]">https://pubchem.ncbi.nlm.nih.gov

Sources

Handling

Personal Protective Equipment &amp; Handling Strategy: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine

Executive Risk Profile & Hazard Architecture Chemical Identity: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Functional Class: Halogenated Phenethylamine Derivative Default Safety Assumption: High Potency / Corrosiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Profile & Hazard Architecture

Chemical Identity: 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine Functional Class: Halogenated Phenethylamine Derivative Default Safety Assumption: High Potency / Corrosive

As a Senior Application Scientist, I must emphasize that this molecule is not a generic reagent. It possesses a structural "troika" of hazards:

  • Primary Amine Tail: High alkalinity (pH >11), causing immediate coagulative necrosis upon mucosal contact (eyes/lungs).

  • Lipophilic Core (Bromo + Isopropoxy): The halogen and ether groups significantly increase lipid solubility. Unlike simple ammonia, this molecule can penetrate the stratum corneum (outer skin layer) rapidly, carrying the caustic amine group into deep tissue and the bloodstream.

  • Phenethylamine Backbone: This structural motif is the scaffold for many neurotransmitters and psychotropic substances. Until specific toxicological data (LD50) confirms otherwise, you must handle this as a bioactive agent with potential CNS effects.

The PPE Firewall: Barrier Selection Logic

Standard laboratory PPE is insufficient for halogenated aromatic amines due to their high permeation rates. You must utilize a "Defense-in-Depth" approach.

PPE Specification Matrix
ComponentStandard RequirementTechnical Justification (The "Why")
Hand Protection (Inner) Laminate Film (e.g., Silver Shield® / 4H®) Critical: Halogenated amines can permeate standard nitrile in <10 minutes. Laminate offers >480 min breakthrough time.
Hand Protection (Outer) Nitrile (min 5 mil thickness) Provides mechanical strength and dexterity, protecting the fragile laminate inner glove from tears.
Eye Protection Unvented Chemical Goggles Amine vapors are "moisture seeking" (lacrimators). Safety glasses allow vapor bypass; goggles provide a hermetic seal.
Face Protection 8-inch Polycarbonate Face Shield Required during transfer/synthesis to prevent neck/chin burns from splashes (the "gap" between goggles and lab coat).
Respiratory Fume Hood (Primary) Engineering controls are non-negotiable.
Respiratory (Backup) Full-face Respirator w/ ABEK-P3 Only if hood failure occurs. Type K (Ammonia/Amine) filter is specific for this base; Type A covers the organic moiety.
Body Defense Tyvek® or Poly-coated Apron Cotton lab coats absorb amines, holding the caustic agent against the skin. A disposable, impermeable apron is required.
Visualization: PPE Decision Logic

The following decision tree illustrates the selection process based on the physical state and quantity of the compound.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil / Solution State->Liquid Qty_S Quantity > 10mg? Solid->Qty_S Qty_L Concentration > 0.1M? Liquid->Qty_L Level1 LEVEL 1: Standard Nitrile (Double) + Goggles Fume Hood Qty_S->Level1 No Level2 LEVEL 2: High Containment Laminate Liners + Nitrile Face Shield + Apron Qty_S->Level2 Yes (Dust Risk) Qty_L->Level1 No Qty_L->Level2 Yes (Splash/Vapor Risk)

Figure 1: PPE Selection Logic based on physical state and operational scale. Note that "Level 2" is the recommended default for this specific halogenated amine.

Operational Protocol: Handling & Transfer

Core Directive: Isolate the worker from the chemical, not just the chemical from the room.

Phase 1: Preparation (The "Cold" Zone)
  • Glove Layering: Don Laminate gloves first. Smooth out wrinkles. Don Nitrile gloves over them. Verify dexterity.

  • Neutralizer Prep: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid .

    • Reasoning: Amines are bases.[1] Having a weak acid ready allows for immediate neutralization of minor drips, converting the volatile free base into a non-volatile, water-soluble salt.

  • Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood. Never weigh this compound on an open bench.

Phase 2: Active Handling (The "Hot" Zone)
  • Vapor Suppression: If the compound is a liquid, keep the container cold (4°C) until use to reduce vapor pressure.

  • Transfer Technique: Use positive displacement pipettes for liquids (prevents dripping). For solids, use disposable antistatic weigh boats.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the container) and the dominant hand as "clean" (touches the pipette/spatula). Never cross-contaminate.[1]

Phase 3: Decontamination & Doffing
  • Wipe Down: Before removing hands from the hood, wipe the outer nitrile gloves with a Kimwipe soaked in the 5% Citric Acid solution. This neutralizes surface residues.

  • Doffing Sequence:

    • Remove outer Nitrile gloves inside the hood and discard into Solid Hazardous Waste .

    • Inspect Laminate gloves.[2] If clean, they can be reused (protocol dependent); if unsure, discard.

    • Wash hands with soap and water immediately.[3] Do not use alcohol-based sanitizers immediately after handling; alcohol strips skin oils and can enhance absorption of any remaining traces.

Emergency Response & Spill Management

In the event of a release, speed and chemistry are your allies.

Spill Workflow Diagram

Spill_Response Spill Spill Detected Evac 1. Evacuate Area (If > 100mL outside hood) Spill->Evac Major Spill PPE_Check 2. Verify PPE (Goggles + Laminate Gloves) Spill->PPE_Check Minor Spill Evac->PPE_Check After Ventilation Contain 3. Containment Surround with absorbent PPE_Check->Contain Neutralize 4. Neutralization Apply Weak Acid (Citric) Contain->Neutralize Collect 5. Collection Scoop into Halo-Waste Neutralize->Collect

Figure 2: Sequential logic for managing amine spills. Neutralization is the critical chemical step.

Specific First Aid[4][5][6]
  • Eye Contact: Flush for minimum 30 minutes . Amines bind to proteins in the eye (saponification). 15 minutes is often insufficient.

  • Skin Contact: Flush with water, then wash with soap.[4][5][6] Do not use vinegar on skin burns (exothermic reaction heat can aggravate tissue damage). Use water only for the first pass.

Waste Disposal & Deactivation[1][4][8][9]

Regulatory compliance requires strict segregation due to the bromine atom.

Waste StreamClassificationProtocol
Liquid Waste Halogenated Organic DO NOT mix with general organic solvents (acetone/methanol waste). The bromine content requires specific high-temperature incineration to prevent dioxin formation. Label clearly: "Contains Halogenated Amines."
Solid Waste Hazardous Debris Contaminated gloves, weigh boats, and paper towels must be double-bagged in 4-mil polyethylene bags before placing in the waste drum.
Rinsate Halogenated Aqueous The first rinse of any glassware should be collected as halogenated waste, not poured down the drain.

Deactivation Solution for Glassware: Soak contaminated glassware in a bath of 10% Hydrochloric Acid (HCl) . This converts the lipophilic free amine into the hydrophilic hydrochloride salt, which is much easier to clean and significantly less volatile.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[Link]

  • PubChem. (n.d.). Compound Summary: Phenethylamine Derivatives and Safety Data. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
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1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine
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